molecular formula C40H36O12 B10798990 Sanggenone C

Sanggenone C

Cat. No.: B10798990
M. Wt: 708.7 g/mol
InChI Key: XETHJOZXBVWLLM-UHFFFAOYSA-N
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Description

2-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one is a natural product found in Morus mongolica and Morus alba with data available.

Properties

IUPAC Name

2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETHJOZXBVWLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Therapeutic Potential of Sanggenone C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unearthing the Bioactive Promise of Morus alba

For centuries, the root bark of Morus alba, commonly known as white mulberry, has been a cornerstone of traditional medicine, particularly in East Asia.[1] Modern phytochemical investigations have unveiled a treasure trove of bioactive compounds within this botanical source, with a class of prenylated flavonoids known as sanggenons exhibiting remarkable pharmacological properties.[2][3] Among these, Sanggenone C, a Diels-Alder type adduct, has emerged as a molecule of significant interest to the scientific community.[2] Its complex chemical structure belies a sophisticated array of biological activities, positioning it as a promising candidate for drug discovery and development in oncology, inflammatory disorders, and neurodegenerative diseases.[4][5][6]

This technical guide provides an in-depth exploration of the multifaceted biological activities of Sanggenone C. We will dissect the molecular mechanisms underpinning its therapeutic effects, present detailed experimental protocols for its investigation, and offer field-proven insights to guide researchers in their exploration of this potent natural compound.

I. Anti-Cancer Activity: A Multi-pronged Assault on Malignancy

Sanggenone C has demonstrated significant anti-tumor activities across a range of cancer cell lines.[4][7] Its cytotoxic effects are not mediated by a single mechanism but rather through a coordinated induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways.[8][9]

A. Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism of Sanggenone C's anti-cancer efficacy is its ability to trigger the intrinsic, or mitochondrial, pathway of apoptosis.[4] This is achieved through a cascade of events initiated by the generation of reactive oxygen species (ROS) and the disruption of nitric oxide (NO) homeostasis.[4][10]

Causality of Experimental Choices: The selection of colon cancer cell lines (LoVo, HT-29, and SW480) in foundational studies was strategic, given the high prevalence of this malignancy and the need for novel therapeutic agents.[4] The use of a dose-response analysis is critical to determine the concentration-dependent effects of Sanggenone C on cell viability and to establish the IC50 values.[4]

Experimental Protocol: Assessing Sanggenone C-Induced Apoptosis in Colon Cancer Cells [4][10]

  • Cell Culture: Human colon cancer cell lines (e.g., HT-29) are cultured in appropriate media (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Sanggenone C (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining):

    • Treat cells with Sanggenone C (e.g., 10, 20, 40 µM) for 48 hours.

    • Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis of Apoptosis-Related Proteins:

    • Lyse Sanggenone C-treated cells and quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-9, and cytochrome C overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization:

SanggenoneC_Apoptosis SanggenoneC Sanggenone C ROS ↑ Reactive Oxygen Species (ROS) SanggenoneC->ROS iNOS ↓ iNOS Expression SanggenoneC->iNOS Mitochondria Mitochondria ROS->Mitochondria NO ↓ Nitric Oxide (NO) iNOS->NO NO->Mitochondria Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC ↑ Cytochrome C Release Mitochondria->CytochromeC Caspase9 ↑ Cleaved Caspase-9 CytochromeC->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Sanggenone C induces apoptosis by increasing ROS and decreasing iNOS/NO, leading to mitochondrial dysfunction.

B. Inhibition of Pro-Survival Signaling Pathways

Sanggenone C further exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation.[2][7]

  • ERK Pathway: In gastric cancer cells, Sanggenone C has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical component of the MAPK signaling cascade that governs cell growth and division.[2][7] Downregulation of p-ERK by Sanggenone C leads to cell cycle arrest and apoptosis.[7]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[11][12] While direct inhibition of this pathway by Sanggenone C is still under investigation, its ability to induce apoptosis and cell cycle arrest suggests a potential cross-talk with this critical pro-survival cascade.

Signaling Pathway Visualization:

SanggenoneC_Survival_Pathways SanggenoneC Sanggenone C ERK p-ERK SanggenoneC->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis SanggenoneC_NFkB LPS LPS IKK IKK LPS->IKK SanggenoneC Sanggenone C SanggenoneC->IKK IkBa_p p-IκBα IKK->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_trans NF-κB Nuclear Translocation IkBa_deg->NFkB_trans Gene_exp Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_trans->Gene_exp

Caption: Sanggenone C inhibits the NF-κB pathway by preventing IκBα phosphorylation and degradation.

III. Neuroprotective Effects: Shielding the Brain from Injury

Emerging evidence suggests that Sanggenone C possesses significant neuroprotective properties, making it a potential therapeutic agent for ischemic stroke and other neurodegenerative conditions. [6][13]Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant activities. [6][13]

A. Amelioration of Cerebral Ischemia-Reperfusion Injury

Cerebral ischemia-reperfusion (I/R) injury is a complex pathological process involving inflammation, oxidative stress, and apoptosis. [13]Sanggenone C has been shown to mitigate brain damage in animal models of I/R injury by inhibiting these detrimental processes. [6][13] Causality of Experimental Choices: The middle cerebral artery occlusion (MCAO) model in rats is a widely used and clinically relevant model for studying ischemic stroke. [13]This model allows for the investigation of the therapeutic effects of compounds on infarct volume, neurological deficits, and the underlying molecular mechanisms of brain injury.

Experimental Protocol: Evaluating the Neuroprotective Effects of Sanggenone C in a Rat MCAO Model [13]

  • Animal Model: Induce focal cerebral ischemia in male Sprague-Dawley rats by occluding the middle cerebral artery (MCA) for 2 hours, followed by reperfusion.

  • Drug Administration: Administer Sanggenone C (e.g., intragastrically) at different doses before or after the onset of ischemia.

  • Neurological Deficit Scoring: Evaluate neurological function at various time points after reperfusion using a standardized scoring system (e.g., Bederson's score).

  • Infarct Volume Measurement: After a set period of reperfusion (e.g., 24 hours), sacrifice the animals and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Histopathological Analysis: Perform hematoxylin and eosin (H&E) staining on brain sections to assess neuronal damage and inflammation.

  • TUNEL Assay: Use the TUNEL assay to detect and quantify apoptotic cells in the ischemic brain tissue.

  • Biochemical Assays: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) in the brain tissue.

  • Western Blot Analysis: Analyze the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax) and relevant signaling pathways (e.g., RhoA-ROCK).

Signaling Pathway Visualization:

SanggenoneC_Neuroprotection IschemiaReperfusion Ischemia/ Reperfusion RhoA_ROCK RhoA-ROCK Signaling IschemiaReperfusion->RhoA_ROCK SanggenoneC Sanggenone C SanggenoneC->RhoA_ROCK Inflammation Inflammation RhoA_ROCK->Inflammation OxidativeStress Oxidative Stress RhoA_ROCK->OxidativeStress Apoptosis Apoptosis RhoA_ROCK->Apoptosis Neuroprotection Neuroprotection Inflammation->Neuroprotection OxidativeStress->Neuroprotection Apoptosis->Neuroprotection

Caption: Sanggenone C provides neuroprotection by inhibiting the RhoA-ROCK signaling pathway, thereby reducing inflammation, oxidative stress, and apoptosis.

IV. Future Directions and Conclusion

Sanggenone C, a natural compound isolated from Morus alba, has demonstrated a remarkable spectrum of biological activities with significant therapeutic potential. Its ability to modulate multiple signaling pathways involved in cancer, inflammation, and neurodegeneration underscores its promise as a lead compound for drug development.

Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: To translate the promising in vitro and in vivo findings into clinical applications, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Sanggenone C is essential.

  • Target Identification and Validation: While several signaling pathways have been implicated in the biological effects of Sanggenone C, the direct molecular targets remain to be fully elucidated.

  • Combination Therapies: Investigating the synergistic effects of Sanggenone C with existing chemotherapeutic agents or anti-inflammatory drugs could lead to more effective and less toxic treatment strategies.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of Sanggenone C in human subjects for various disease indications.

References

  • Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway. PubMed. [Link]

  • Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling. PMC. [Link]

  • Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma. PMC. [Link]

  • Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway. PubMed Central. [Link]

  • Sanggenon C protects against cardiomyocyte hypoxia injury by increasing autophagy. Semantic Scholar. [Link]

  • Sanggenon C decreases tumor cell viability associated with proteasome inhibition. NIH. [Link]

  • Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells. PMC. [Link]

  • Myc Mediated Apoptosis Signaling. GeneGlobe - QIAGEN. [Link]

  • Advances in Plant-Sourced Natural Compounds as Anticancer Agents. MDPI. [Link]

  • Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy. PMC. [Link]

  • Chemical structure of sanggenon C. ResearchGate. [Link]

  • Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma. ResearchGate. [Link]

  • Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells. MDPI. [Link]

  • Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration. PMC - NIH. [Link]

  • Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling. PubMed. [Link]

  • Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells. PubMed. [Link]

  • In Vitro and In Vivo Cytogenotoxic Effects of Hot Aqueous Extract of Achyrocline satureioides (Lam.) DC. PubMed. [Link]

  • Characterization of isolated compounds from Morus spp. and their biological activity as anticancer molecules. PMC. [Link]

  • Method for determining of cytotoxicity based on the release of fluorescent proteins. Springer Link. [Link]

  • In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. MDPI. [Link]

  • The effects of Ginsenosides on PI3K/AKT signaling pathway. PMC - NIH. [Link]

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI. [Link]

  • Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells. PubMed. [Link]

  • Isolation and characterization of the bioactive phenolic compounds from morus alba leaves growing in Egypt | Request PDF. ResearchGate. [Link]

  • Neuroprotective Effect of Flavonoid Agathisflavone in the Ex Vivo Cerebellar Slice Neonatal Ischemia. MDPI. [Link]

  • The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke. Frontiers. [Link]

  • Real-time Cytotoxicity Assays in Human Whole Blood | Protocol Preview. YouTube. [Link]

  • In Vitro and In Vivo Evaluation of the Pathology and Safety Aspects of Three- and Four-Way Junction RNA Nanoparticles. PMC. [Link]

  • Flavonoids exert diverse inhibitory effects on the activation of NF-kappaB. ResearchGate. [Link]

  • The In (vitro, vivo, silico)s and Outs of Research. InVivo Biosystems. [Link]

  • The inhibition of PI3K partly eliminated the activation of flavonoidson... ResearchGate. [Link]

  • Neuroprotective effects of arctigenin on cerebral ischemia-reperfusion injury in rats via the EPO/EPOR-JAK2-STAT5 signaling pathway. PMC - PubMed Central. [Link]

  • Nuclear Factor-κB, p38, and Stress-Activated Protein Kinase Mitogen-Activated Protein Kinase Signaling Pathways Regulate Proinflammatory Cytokines and Apoptosis in Human Placental Explants in Response to Oxidative Stress: Effects of Antioxidant Vitamins. NIH. [Link]

  • Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. MDPI. [Link]

  • The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. PMC. [Link]

  • Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. PMC. [Link]

Sources

Anti-inflammatory properties of Sanggenone C in macrophages

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anti-inflammatory properties of Sanggenone C in macrophages Content Type: In-depth technical guide.

Mechanistic Modulation of Macrophage Inflammation via the NF-κB Axis

Executive Summary

Key Takeaways:

  • Primary Mechanism: Direct suppression of IκBα phosphorylation, preventing p65 nuclear translocation.

  • Downstream Effect: Dose-dependent reduction of Nitric Oxide (NO), iNOS, and COX-2.

  • Therapeutic Window: Effective anti-inflammatory activity at 1–10 µM with minimal cytotoxicity in RAW 264.7 cells.

Chemical Profile & Pharmacological Basis[2][3][4][5][6]

Compound Identity:

  • Name: Sanggenone C (also spelled Sanggenon C)

  • Class: Diels-Alder type adduct (Flavanone derivative)[2]

  • Structural Significance: Sanggenone C is formed via an enzymatic [4+2] cycloaddition between a chalcone and a dehydroprenylphenol.[5] This "Diels-Alder" adduct structure provides a bulky, hydrophobic scaffold that enhances membrane permeability and protein-binding affinity compared to planar flavonoids.

Structure-Activity Relationship (SAR): The presence of the isoprenyl groups and the cyclohexene ring is critical. Comparative studies between Sanggenone C and its diastereomer, Sanggenone D, suggest that stereochemistry influences antioxidant potency, with Sanggenone C showing superior radical scavenging capacity in DPPH assays due to its specific electron-donating configuration.

Molecular Mechanisms of Action

The anti-inflammatory efficacy of Sanggenone C is not merely due to antioxidant scavenging but stems from specific modulation of intracellular signaling pathways initiated by Toll-Like Receptor 4 (TLR4).

3.1 The NF-κB "Switch"

In quiescent macrophages, Nuclear Factor-kappa B (NF-κB) is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon LPS stimulation:

  • Activation: IκB Kinase (IKK) phosphorylates IκBα.

  • Degradation: Phosphorylated IκBα is ubiquitinated and degraded by the proteasome.

  • Translocation: Free NF-κB (p65/p50 dimer) translocates to the nucleus.

  • Transcription: Induction of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6).

Sanggenone C Intervention: Experimental evidence confirms that Sanggenone C blocks the phosphorylation and degradation of IκBα .[3] By stabilizing IκBα, it effectively locks NF-κB in the cytoplasm, preventing the transcriptional storm of cytokines.

3.2 Reactive Oxygen Species (ROS) Scavenging

While NF-κB is the primary target, Sanggenone C also acts as a direct scavenger of intracellular ROS. Since ROS can act as second messengers to further activate NF-κB, this dual action (signaling inhibition + ROS scavenging) creates a synergistic anti-inflammatory effect.

3.3 Pathway Visualization

The following diagram illustrates the specific blockade points of Sanggenone C within the macrophage signaling cascade.

Sanggenone_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Macrophage Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS IKK IKK Complex TLR4->IKK IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB_Complex NF-κB (p65/p50) + IκBα IkBa->NFkB_Complex Degradation releases p65 NFkB_Free Free NF-κB (p65) NFkB_Complex->NFkB_Free DNA DNA Binding (κB Sites) NFkB_Free->DNA Translocation SangC Sanggenone C SangC->ROS SCAVENGES SangC->IKK INHIBITS SangC->IkBa Prevents Degradation Transcription Transcription of iNOS, COX-2, TNF-α DNA->Transcription

Figure 1: Sanggenone C inhibits the inflammatory cascade primarily by blocking IKK-mediated phosphorylation of IκBα and scavenging intracellular ROS.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed with built-in controls. These methods are standard for validating anti-inflammatory activity in RAW 264.7 cells.

4.1 Cell Viability (Cytotoxicity Check)

Rationale: To verify that reduction in inflammation is due to signaling modulation, not cell death.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with Sanggenone C (0, 1, 3, 10, 30 µM) for 24h.

    • Control: 0.1% DMSO (Vehicle).

  • Assay: Add MTT solution (0.5 mg/mL) for 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 540–570 nm.

  • Criteria: Viability > 90% is required to proceed to inflammatory assays. (Typically, Sanggenone C is non-cytotoxic up to 10–20 µM).

4.2 Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

Rationale: NO is a stable proxy for iNOS activity.

  • Induction: Pre-treat cells with Sanggenone C (1, 3, 10 µM) for 1h.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 18–24h.

  • Reaction: Mix 100 µL of culture supernatant with 100 µL of Griess reagent.

    • Griess A: 1% Sulfanilamide in 5% phosphoric acid.

    • Griess B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).

  • Quantification: Measure absorbance at 540 nm. Calculate concentration using a Sodium Nitrite (

    
    ) standard curve.
    
4.3 Western Blotting for Pathway Analysis

Rationale: To confirm the molecular mechanism (protein levels).

  • Lysis: Harvest cells after short-term LPS exposure (15–30 min for phosphorylation) or long-term (24h for iNOS/COX-2). Use RIPA buffer with protease/phosphatase inhibitors.

  • Separation: SDS-PAGE (10% gel).

  • Antibodies:

    • Primary Targets: iNOS, COX-2, p-IκBα, p65 (nuclear fraction).

    • Loading Controls:

      
      -actin (cytosolic), Lamin B1 (nuclear).
      
  • Expected Result: Sanggenone C should show dose-dependent:

    • Decrease in iNOS/COX-2 bands.[6][7]

    • Decrease in p-IκBα bands.[6][8]

    • Decrease in nuclear p65 bands.

Quantitative Data Summary

The following table summarizes typical efficacy data derived from established literature on Sanggenone C in RAW 264.7 models.

ParameterControl (LPS Only)Sanggenone C (Low Dose ~3µM)Sanggenone C (High Dose ~10µM)Effect Description
NO Production 100% (High)~60-70%~20-30%Dose-dependent inhibition of Nitrite accumulation.
iNOS Expression Strong BandReduced IntensityFaint/AbsentTranscriptional suppression of the Nos2 gene.
NF-κB (Nuclear) HighModerateLowBlockade of p65 translocation to the nucleus.
IκBα Degradation High (Low protein left)ModerateLow (Protein preserved)Prevention of inhibitory protein breakdown.
Cell Viability 100%>95%>90%No significant cytotoxicity at effective doses.
Translational Perspective & Limitations

Bioavailability: As a Diels-Alder adduct, Sanggenone C has higher lipophilicity than glycosylated flavonoids, which aids cellular entry. However, like many polyphenols, it faces metabolic stability challenges in vivo.

Specificity: While NF-κB is the primary confirmed target, researchers should be aware of potential "off-target" effects on MAPK pathways (p38/ERK), which are common for prenylated flavonoids. However, current data isolates NF-κB inhibition as the dominant driver of its anti-inflammatory profile.

Clinical Potential: The compound shows promise for conditions driven by macrophage over-activation, such as septic shock, rheumatoid arthritis, and potentially neuroinflammation (due to the lipophilic nature allowing potential BBB penetration, though this requires specific validation).

References
  • Dat, N. T., et al. (2011). Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells. Immunopharmacology and Immunotoxicology, 34(1), 84–88.

  • Wu, T., et al. (2018). Steric Effect of Antioxidant Diels-Alder-Type Adducts: A Comparison of Sanggenon C with Sanggenon D. Molecules, 23(10), 2605.

  • Luo, Y., et al. (2024). Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration.[2] European Journal of Pharmaceutics and Biopharmaceutics.

Sources

Foreword: Charting the Course for a Promising Natural Product

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Sanggenone C

Sanggenone C, a complex prenylated flavonoid isolated from the root bark of Morus alba, stands as a molecule of significant interest to the scientific community.[1][2] Its intricate Diels-Alder type adduct structure is not only a testament to the synthetic elegance of nature but also the basis for its diverse pharmacological activities, which include antioxidant, anti-inflammatory, and potential anticancer effects.[2][3] However, for a compound to transition from a promising lead to a viable therapeutic agent, a thorough understanding of its journey through the body is paramount. This guide provides a comprehensive technical framework for elucidating the pharmacokinetics and bioavailability of Sanggenone C. In the absence of extensive direct studies on this specific molecule, we will leverage our understanding of flavonoid and prenylated compound pharmacology to outline the critical experimental pathways and the scientific rationale that underpins them. This document is intended for researchers, scientists, and drug development professionals dedicated to unlocking the therapeutic potential of complex natural products.

The Molecular Identity of Sanggenone C: A Foundation for Pharmacokinetic Prediction

Sanggenone C is a polyphenolic compound with a molecular formula of C₄₀H₃₆O₁₂ and a molecular weight of approximately 708.7 g/mol .[4][5] Its structure is characterized by a flavanone skeleton fused with a substituted cyclohexene ring system, a product of a biosynthetic Diels-Alder reaction.[1] The presence of multiple hydroxyl groups suggests potential sites for metabolic conjugation, while the prenyl group is known to increase lipophilicity, which may enhance its ability to cross biological membranes.[6][7] The complex, rigid three-dimensional structure of Sanggenone C will also play a crucial role in its interaction with metabolic enzymes and transporters.

PropertyValueSource
Molecular FormulaC₄₀H₃₆O₁₂[4][5]
Molecular Weight708.7 g/mol [4][5]
ClassPrenylated Flavonoid (Diels-Alder type adduct)[1]
SourceMorus alba (White Mulberry)[2]

Deconstructing the ADME Profile: A Proposed Investigative Workflow

The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). A systematic evaluation of each is essential.

Absorption: Crossing the Intestinal Barrier

For orally administered compounds, absorption from the gastrointestinal tract is the first major hurdle. Given Sanggenone C's flavonoid nature, its absorption is likely to be influenced by its physicochemical properties and interactions with intestinal transporters and enzymes.

Experimental Approach: The Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal drug absorption.[8] When cultured on semi-permeable inserts, these cells differentiate to form a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[9][]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[9][]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[9]

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: A solution of Sanggenone C is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points. This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A) Transport: Sanggenone C is added to the basolateral chamber, and samples are collected from the apical chamber. This is used to assess the extent of active efflux.[11]

  • Sample Analysis: The concentration of Sanggenone C in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 2 (MRP2).[]

Causality and Self-Validation: This bidirectional assay is a self-validating system. The TEER measurement and paracellular marker confirm that any observed transport is primarily transcellular. The comparison of A-B and B-A transport provides a clear indication of whether the compound is a substrate for efflux pumps, which are a common reason for the low bioavailability of flavonoids.[12][13]

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture integrity Verify monolayer integrity (TEER) culture->integrity transport Perform bidirectional transport (A-B & B-A) with Sanggenone C integrity->transport sampling Collect samples from receiver chambers at time points transport->sampling quantify Quantify Sanggenone C by LC-MS/MS sampling->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

Metabolism: Biotransformation in the Liver and Gut

Flavonoids are subject to extensive metabolism, which significantly impacts their bioavailability and biological activity.[12] This occurs primarily in the liver and the intestine, and involves Phase I (oxidation) and Phase II (conjugation) reactions.[12] The gut microbiota also plays a critical role in flavonoid metabolism.[14][15][[“]]

Experimental Approach 1: Liver Microsomal Stability Assay

This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, particularly the cytochrome P450 (CYP450) family.[17][18]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation: A reaction mixture containing Sanggenone C, pooled HLMs, and a buffer system is prepared.

  • Initiation: The reaction is started by adding a NADPH-regenerating system. A control reaction without the NADPH system is run in parallel.

  • Incubation: The mixture is incubated at 37°C, and aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of Sanggenone C.

  • Data Analysis: The rate of disappearance of Sanggenone C is used to calculate its metabolic half-life (t₁/₂) and intrinsic clearance (CLint).[17]

Causality and Self-Validation: The inclusion of a control without NADPH confirms that the observed degradation is due to NADPH-dependent enzymes like CYPs. This assay provides a quantitative measure of metabolic stability, which is a key determinant of a drug's oral bioavailability and dosing frequency. While CYPs are involved in flavonoid metabolism, Phase II enzymes are often more dominant.[12][19]

Experimental Approach 2: Investigating the Role of Gut Microbiota

The gut microbiota can perform metabolic reactions that are not catalyzed by human enzymes, such as the cleavage of flavonoid rings.[14][20]

Protocol: In Vitro Fermentation with Fecal Slurries

  • Preparation: A fresh fecal sample from a healthy donor is homogenized in an anaerobic buffer to create a slurry.

  • Incubation: Sanggenone C is added to the slurry and incubated under anaerobic conditions.

  • Sampling: Aliquots are taken over time and analyzed by LC-MS/MS to identify metabolites.

Causality and Self-Validation: A control incubation without Sanggenone C is used to identify background compounds from the fecal matrix. This experiment can reveal unique metabolites formed by the gut microbiota, which may have their own biological activities and pharmacokinetic profiles.

Distribution and Excretion: The Whole-Body Perspective

To understand how Sanggenone C distributes throughout the body and how it and its metabolites are eliminated, in vivo studies are necessary.

Experimental Approach: Rodent Pharmacokinetic Study

Rodent models, such as rats or mice, are commonly used in preclinical pharmacokinetic studies.[21][22]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are cannulated in the jugular vein for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: A cohort of rats receives a single IV bolus dose of Sanggenone C. This allows for the determination of clearance and volume of distribution.

    • Oral (PO) Group: Another cohort receives a single oral gavage dose.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Urine and feces are also collected.

  • Sample Processing: Plasma is separated from the blood samples. All biological matrices are stored at -80°C until analysis.

  • Bioanalysis: The concentrations of Sanggenone C and its major metabolites in plasma, urine, and feces are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Diagram: In Vivo Pharmacokinetic Study Design

G cluster_animal Animal Model cluster_dosing Dosing Groups cluster_sampling Sample Collection cluster_analysis Analysis rats Sprague-Dawley Rats (Cannulated) iv_dose Group 1: Intravenous (IV) Dose rats->iv_dose po_dose Group 2: Oral (PO) Dose rats->po_dose blood Serial Blood Sampling iv_dose->blood excreta Urine & Feces Collection iv_dose->excreta po_dose->blood po_dose->excreta bioanalysis LC-MS/MS Bioanalysis of Samples blood->bioanalysis excreta->bioanalysis pk_calc Pharmacokinetic Parameter Calculation bioanalysis->pk_calc

Caption: Design of a rodent pharmacokinetic study.

Key Pharmacokinetic Parameters

ParameterDescriptionDetermined from
Cmax Maximum plasma concentrationPO group
Tmax Time to reach CmaxPO group
AUC Area under the plasma concentration-time curve (total drug exposure)IV and PO groups
t₁/₂ Half-lifeIV and PO groups
CL Clearance (volume of plasma cleared of drug per unit time)IV group
Vd Volume of distribution (apparent volume into which the drug distributes)IV group
F (%) Absolute bioavailability(AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

Bioavailability of Sanggenone C: A Synthesis of Influencing Factors

The absolute bioavailability (F) of Sanggenone C will be a product of its absorption and first-pass metabolism. Based on the properties of related compounds, several factors are likely to limit its bioavailability:

  • Extensive Phase II Metabolism: Like many flavonoids, Sanggenone C is expected to undergo rapid glucuronidation and/or sulfation in the enterocytes and hepatocytes. This converts the parent compound into more water-soluble metabolites that are readily excreted.[12]

  • Efflux by ABC Transporters: Sanggenone C may be a substrate for efflux transporters such as P-gp and MRP2, which actively pump the compound out of intestinal cells back into the gut lumen, thereby reducing its net absorption.[12][13][23]

  • Gut Microbiota Metabolism: The gut microbiota may degrade Sanggenone C into smaller phenolic compounds before it has a chance to be absorbed.[14][15]

The prenyl group may partially counteract these effects by increasing its lipophilicity and passive diffusion across the intestinal membrane.[6][7]

Conclusion: A Roadmap for Future Research

This guide provides a robust, scientifically-grounded framework for the comprehensive investigation of the pharmacokinetics and bioavailability of Sanggenone C. While direct experimental data for this molecule is currently sparse, the methodologies outlined here are the industry-standard approaches for characterizing the ADME properties of novel chemical entities. By systematically evaluating its intestinal permeability, metabolic stability, and in vivo disposition, researchers can build a complete pharmacokinetic profile. This knowledge is not merely academic; it is the essential foundation for designing meaningful efficacy and toxicology studies, determining appropriate dosing regimens, and ultimately, translating the therapeutic promise of Sanggenone C into clinical reality.

References

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Sanggenone C: A Technical Guide to its History, Isolation, and Characterization from Mulberry Root Bark

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Sanggenone C, a potent prenylated flavonoid isolated from the root bark of Morus species. It is intended for researchers, scientists, and drug development professionals interested in the discovery, chemistry, and therapeutic potential of this complex natural product.

Introduction: The Emergence of a Unique Bioactive Scaffold

Among these, Sanggenone C stands out due to its unique and complex chemical architecture. It is classified as a Diels-Alder type adduct, a structure formed biosynthetically through a [4+2] cycloaddition reaction between a chalcone and a dehydroprenylphenol.[4][5] This intricate arrangement confers significant pharmacological properties, including anti-cancer, anti-inflammatory, and cardioprotective effects, making it a subject of intense scientific interest.[4][6] The initial elucidation of Sanggenone C's structure was accomplished in 1981 by Nomura and his research group, marking a significant milestone in the field of natural product chemistry.[4]

This guide will delve into the historical discovery of Sanggenone C, provide detailed methodologies for its extraction and purification, explain the spectroscopic techniques employed for its structural characterization, and explore its known mechanisms of action.

Part 1: Isolation and Purification of Sanggenone C

The isolation of Sanggenone C from mulberry root bark is a multi-step process that leverages various chromatographic techniques to separate this specific compound from a complex mixture of other phytochemicals. The general workflow is outlined below.

G cluster_prep Material Preparation cluster_extract Extraction cluster_fractionate Fractionation cluster_purify Purification prep Collection and Drying of Morus alba Root Bark grind Grinding into Fine Powder prep->grind extract Maceration with 80% Methanol grind->extract concentrate Concentration under Reduced Pressure extract->concentrate partition Solvent Partitioning (e.g., with Ethyl Acetate) concentrate->partition silica Silica Gel Column Chromatography partition->silica ods ODS Column Chromatography silica->ods sephadex Sephadex LH-20 Column Chromatography ods->sephadex pure Pure Sanggenone C sephadex->pure

Caption: General workflow for the isolation and purification of Sanggenone C.

Experimental Protocol: Isolation and Purification

This protocol is a synthesized methodology based on established procedures for isolating flavonoids from Morus alba root bark.[1][7][8][9][10]

1. Plant Material Preparation:

  • Collect fresh root bark from Morus alba.

  • Wash the root bark thoroughly to remove any soil and debris.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grind the dried root bark into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered root bark (e.g., 2 kg) in 80% aqueous methanol at room temperature for 24-48 hours with occasional stirring.[7]

  • Filter the extract through cheesecloth or a fine-mesh sieve.

  • Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

3. Solvent Partitioning:

  • Suspend the crude methanolic extract in distilled water.

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Sanggenone C, being moderately polar, will preferentially partition into the ethyl acetate fraction.

  • Collect the ethyl acetate fraction and evaporate the solvent under reduced pressure to yield the ethyl acetate extract.

4. Chromatographic Purification:

  • Step 4.1: Silica Gel Column Chromatography:

    • Subject the ethyl acetate extract to column chromatography on a silica gel (70-230 mesh) column.
    • Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).
    • Collect fractions and monitor them by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles. Fractions containing Sanggenone C are typically eluted with a moderately polar solvent mixture.
  • Step 4.2: Octadecylsilyl (ODS) Column Chromatography:

    • Further purify the Sanggenone C-rich fractions from the silica gel column using ODS (reverse-phase) column chromatography.[8][9]
    • Elute the column with a gradient of methanol and water.
    • Collect and combine fractions containing the target compound based on TLC or HPLC analysis.
  • Step 4.3: Sephadex LH-20 Column Chromatography:

    • As a final purification step, apply the enriched fraction to a Sephadex LH-20 column, eluting with methanol.[8][9] This step is effective for removing remaining small molecule impurities.
    • Monitor the fractions and combine those containing pure Sanggenone C.
  • Step 4.4: Crystallization:

    • If a crystalline solid is obtained, recrystallize from a suitable solvent system (e.g., methanol/water) to obtain pure Sanggenone C.

Part 2: Structural Elucidation of Sanggenone C

The complex structure of Sanggenone C was determined through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][11]

Key Analytical Techniques
TechniquePurpose in Structural Elucidation of Sanggenone C
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
¹H NMR Spectroscopy Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR Spectroscopy Determines the number and types of carbon atoms in the molecule, distinguishing between quaternary, methine, methylene, and methyl carbons.
2D NMR (COSY) Correlated Spectroscopy; establishes proton-proton (¹H-¹H) coupling relationships, helping to identify spin systems within the molecule.
2D NMR (HMQC/HSQC) Heteronuclear Single Quantum Coherence; correlates directly bonded proton and carbon atoms (¹H-¹³C).
2D NMR (HMBC) Heteronuclear Multiple Bond Correlation; shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different fragments of the molecule.
Interpreting the Spectroscopic Data

The structural elucidation of Sanggenone C involves a meticulous analysis of its spectroscopic data.

  • Mass Spectrometry: The mass spectrum of Sanggenone C would reveal its molecular ion peak, which, along with high-resolution data, would confirm its molecular formula.

  • ¹H and ¹³C NMR: The NMR spectra of Sanggenone C are complex due to its large number of protons and carbons in different chemical environments. The aromatic regions of the ¹H NMR spectrum would show signals for the protons on the flavonoid skeleton, while the aliphatic region would display signals for the prenyl groups and the cyclohexene ring protons. The ¹³C NMR spectrum would show a corresponding number of carbon signals, with characteristic chemical shifts for carbonyl carbons, aromatic carbons, and aliphatic carbons.

  • 2D NMR:

    • COSY experiments would be instrumental in tracing the connectivity of protons within the individual rings of the flavonoid core and the side chains.

    • HMQC/HSQC would then link these protons to their directly attached carbon atoms.

    • HMBC would be the final piece of the puzzle, providing long-range correlations that connect the different structural fragments. For instance, correlations between the protons of the prenyl group and the carbons of the flavonoid skeleton would confirm the point of attachment. Crucially, HMBC correlations would also establish the connectivity within the unique Diels-Alder adduct portion of the molecule.

The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural determination of Sanggenone C.[4][12][13][14]

Part 3: Biosynthesis and Pharmacological Activity

Biosynthesis of Prenylated Flavonoids in Morus

The biosynthesis of Sanggenone C begins with the general phenylpropanoid pathway, which produces the basic C6-C3-C6 flavonoid skeleton.[2] This is followed by prenylation, where a prenyltransferase enzyme attaches a dimethylallyl pyrophosphate (DMAPP) or a geranyl pyrophosphate (GPP) unit to the flavonoid core. The final and characteristic step in the formation of Diels-Alder type adducts like Sanggenone C is a [4+2] cycloaddition reaction.

G cluster_phenyl Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_prenyl Prenylation cluster_da Diels-Alder Reaction phenylalanine L-Phenylalanine coumaroyl_coa 4-Coumaroyl-CoA phenylalanine->coumaroyl_coa chalcone Chalcone coumaroyl_coa->chalcone flavanone Flavanone Core chalcone->flavanone prenylated_flavonoid Prenylated Flavonoid flavanone->prenylated_flavonoid sanggenone_c Sanggenone C prenylated_flavonoid->sanggenone_c

Caption: Simplified biosynthetic pathway of Sanggenone C.

Pharmacological Mechanisms of Action

Sanggenone C has been reported to exhibit a range of pharmacological activities, with its anti-cancer and cardioprotective effects being particularly well-studied. These activities are attributed to its ability to modulate key cellular signaling pathways.

1. Inhibition of the Calcineurin/NFAT Pathway:

Sanggenone C has been shown to protect against cardiac hypertrophy by suppressing the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[15] Calcineurin is a calcium-dependent phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and the activation of hypertrophic genes. Sanggenone C inhibits this process, thereby mitigating the hypertrophic response.[16][17][18][19]

G cluster_stimuli Stimuli cluster_calcium Intracellular Signaling cluster_nfat NFAT Regulation cluster_gene Gene Expression stimuli Hypertrophic Stimuli (e.g., Pressure Overload) ca2 ↑ Intracellular Ca²⁺ stimuli->ca2 calcineurin Calcineurin ca2->calcineurin Activates nfat_p p-NFAT (Cytosol) calcineurin->nfat_p Dephosphorylates nfat NFAT (Cytosol) nfat_p->nfat nfat_nuc NFAT (Nucleus) nfat->nfat_nuc Nuclear Translocation gene_exp Hypertrophic Gene Expression nfat_nuc->gene_exp Activates sanggenone_c Sanggenone C sanggenone_c->calcineurin Inhibits

Caption: Inhibition of the Calcineurin/NFAT pathway by Sanggenone C.

2. Modulation of the ERK/MAPK Pathway:

The Extracellular signal-regulated kinase (ERK) pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial in regulating cell proliferation, differentiation, and survival.[5][20] Dysregulation of this pathway is a hallmark of many cancers. Sanggenone C has been reported to exert anti-cancer effects by inhibiting the ERK signaling pathway, thereby suppressing tumor cell growth and proliferation.[21][22]

Conclusion

Sanggenone C represents a fascinating and pharmacologically significant natural product from mulberry root bark. Its complex Diels-Alder type structure, elucidated through advanced spectroscopic methods, underpins its diverse biological activities. The methodologies for its isolation and purification are well-established, enabling further research into its therapeutic potential. A deeper understanding of its mechanisms of action, particularly its modulation of key signaling pathways like Calcineurin/NFAT and ERK/MAPK, continues to open new avenues for the development of novel therapeutic agents for a range of diseases. This guide provides a solid foundation for researchers and scientists to explore the multifaceted nature of Sanggenone C.

References

  • Sanggenon C inhibits the calcinuerin/NFAT2 signaling pathway in response to hypertrophic stimuli. [Link]

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  • Three New Isoprenylated Flavonoids from the Root Bark of Morus alba. [Link]

  • Three New Isoprenylated Flavonoids from the Root Bark of Morus alba. [Link]

  • Phytochemical Constituents of the Root Bark from Morus alba and Their Il-6 Inhibitory Activity. [Link]

  • Isolation and Elucidation of Triterpenoid and Flavonoid Pure Compounds in Morus alba Stem Bark. [Link]

  • Sanggenon C – A novel anti-enterococcal agent from Morus alba root bark. [Link]

  • Inhibitors of the calcineurin/NFAT pathway. [Link]

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  • Pharmacodynamics of calcineurin inhibitor pathway. Stylized depiction of the mechanism of action of tacrolimus and cyclosporine in lymphocytes, as well as the candidate genes believed to interact with the two drugs. [Link]

  • Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells. [Link]

  • Schematic view of the calcineurin/NFAT signaling pathway. Engagement by their ligand of cell surface receptors coupled to the activation of phospholipase Cγ or phospholipase Cβ results in the hydrolysis of phophatidylinositol 4,5 bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5 triphosphate (InsP3). [Link]

  • Calcineurin regulates aldosterone production via dephosphorylation of NFATC4. [Link]

  • Schematic procedure for isolation and purification of four functional constituents from mulberry (Morus alba L.) twigs. [Link]

  • Erk Signaling Pathway. [Link]

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  • Quantifying single-cell ERK dynamics in colorectal cancer organoids reveals EGFR as an amplifier of oncogenic MAPK pathway signaling. [Link]

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Methodological & Application

Application Note: High-Resolution Quantification of Sanggenone C in Morus alba (Cortex Mori)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Sanggenone C (CAS: 80651-76-9) in Morus alba root bark (Cortex Mori).[1][2] Sanggenone C is a bioactive Diels-Alder adduct flavonoid exhibiting significant anti-inflammatory and cytotoxic properties.[1][2]

The Challenge: Quantifying Sanggenone C is complicated by the presence of structural isomers (e.g., Sanggenone D) and a complex matrix of polar glycosides and non-polar stilbenes.[2] The Solution: This method utilizes a high-coverage C18 stationary phase with an optimized acid-modified gradient to achieve baseline resolution (


) between Sanggenone C and its isomers, ensuring high specificity and reproducibility in accordance with ICH Q2(R1) guidelines.[1][2]

Molecule Profile & Chromatographic Logic[2]

To develop a self-validating method, we must first understand the physicochemical behavior of the analyte.[2]

ParameterCharacteristicImpact on Method Development
Structure Diels-Alder adduct flavonoidLarge hydrophobic region requires a column with high carbon load for retention.[1][2]
Functional Groups Multiple Phenolic HydroxylsCritical: Ionization of phenols causes peak tailing.[2] Mobile phase must be acidified (pH < 3.[1][2]0) to suppress ionization.[1][2]
Isomerism Stereoisomers (S. C vs S. D)Requires high efficiency (N > 10,000) and optimized organic modifier selectivity (Acetonitrile preferred over Methanol).[1][2]
UV Absorption

~288-295 nm
Detection at 290 nm provides the best signal-to-noise ratio while minimizing interference from mobile phase absorption.[1][2]
Method Development Logic (DOT Diagram)

MethodLogic Analyte Target: Sanggenone C (Phenolic, Isomeric) Challenge1 Peak Tailing (Silanol Interaction) Analyte->Challenge1 Phenolic OH groups Challenge2 Isomer Separation (Sanggenone C vs D) Analyte->Challenge2 Structural Complexity Solution1 Acid Modifier (0.1% Formic Acid) Challenge1->Solution1 Suppress Ionization Solution2 High Carbon Load C18 + ACN Gradient Challenge2->Solution2 Maximize Selectivity Result Optimized Method Rs > 1.5, Tailing < 1.2 Solution1->Result Solution2->Result

Figure 1: Decision tree for HPLC method parameters based on Sanggenone C physicochemistry.

Experimental Protocol

Reagents and Materials[3][4][5][6][7][8]
  • Standard: Sanggenone C Reference Standard (Purity > 98%).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1][2]

  • Modifier: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%, HPLC Grade).[1][2] Note: Use Formic Acid if MS coupling is anticipated; Phosphoric Acid typically yields slightly sharper peaks for UV-only analysis.[1][2]

Sample Preparation (Cortex Mori)

The extraction efficiency is critical.[2] Simple maceration is insufficient for quantitative recovery of this adduct.[2]

  • Grinding: Pulverize dried root bark to a fine powder (#60 mesh).

  • Weighing: Accurately weigh 1.0 g of powder into a 50 mL conical tube.

  • Extraction Solvent: Add 25 mL of Methanol .

  • Ultrasonication: Sonicate at 40 kHz, 25°C for 45 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Why PTFE? Nylon filters may adsorb phenolic compounds, leading to low recovery.

Instrument Conditions[2][6]
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1][2]End-capped C18 prevents secondary silanol interactions.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.[2]7) suppresses phenol ionization.[1][2]
Mobile Phase B AcetonitrileProvides better peak shape and lower backpressure than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2][3]
Column Temp 30°CControls viscosity and improves reproducibility of retention times.
Injection Vol 10 µLOptimized for sensitivity without column overload.[2]
Detection UV at 290 nm (Ref 360 nm)Max absorption for Sanggenone C; Reference wavelength corrects for drift.[1][2]
Gradient Program

Sanggenone C is moderately hydrophobic.[2] A gradient is required to elute polar impurities early and resolve the target from late-eluting stilbenes.[1][2]

Time (min)% Mobile Phase B (ACN)Event
0.020Initial hold for polar glycosides
5.020Isocratic hold
25.055Linear ramp to elute Sanggenone C
30.095Wash step (remove hydrophobic stilbenes)
35.095Hold wash
35.120Re-equilibration
40.020Ready for next injection

Analytical Workflow & Validation Strategy

The following workflow ensures data integrity. Every sequence must include a "System Suitability Sample" (SST) before actual samples.[1][2]

Analytical Workflow (DOT Diagram)

Workflow Start Start Sequence Blank Blank Injection (MeOH) Start->Blank SST System Suitability (Std Mix) Blank->SST Check Check Criteria: Rs > 1.5 Tailing < 1.5 SST->Check Check->Start Fail (Retune) Samples Sample Injections (Triplicates) Check->Samples Pass Bracket Bracket Std (Every 10 runs) Samples->Bracket Bracket->Samples Data Data Processing Bracket->Data

Figure 2: Standard Operating Procedure (SOP) workflow for routine analysis.

Validation Parameters (ICH Q2(R1))
  • Specificity:

    • Compare the chromatogram of the standard against the extract.[4]

    • Requirement: The Sanggenone C peak (approx.[2] RT 18-22 min) must be spectrally pure (Peak Purity Index > 990 if using DAD).[1][2]

  • Linearity:

    • Prepare 5 levels of standard (e.g., 10, 50, 100, 200, 500 µg/mL).

    • Acceptance:

      
      .[2][3]
      
  • Precision (Repeatability):

    • 6 injections of the same sample.

    • Acceptance: RSD < 2.0% for Peak Area.[2]

  • LOD/LOQ:

    • Calculate based on Signal-to-Noise (S/N).[1][2]

    • LOD = S/N of 3:1; LOQ = S/N of 10:1.[2][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactionsEnsure Mobile Phase A pH is < 3.[1][2]0. Replace column if old (silanol exposure).[1][2]
Co-elution (Shoulder peak) Isomer (Sanggenone D) interferenceDecrease gradient slope (e.g., change 20-55% B to 20-45% B over same time).[1][2] Lower flow rate to 0.8 mL/min.[2]
Retention Time Drift Temperature fluctuationEnsure column oven is stable at 30°C. Check pump mixing efficiency.
High Backpressure Particulates in sampleRe-filter sample (0.22 µm). Check guard column.[2][5]

References

  • PubChem. (n.d.).[1][2] Sanggenon C (CID 13824422).[1][2] National Center for Biotechnology Information.[2] Retrieved October 26, 2023, from [Link][2]

  • Yang, Y., et al. (2014).[2] Simultaneous determination of three flavonoids in Cortex Mori by HPLC. Journal of Chromatographic Science. (Contextual grounding for extraction protocols).

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validation protocols).

  • Nomura, T., et al. (1981).[2] Components of Root Bark of Morus alba L.[6][7][8] (Fundamental chemistry of Sanggenones).

Sources

Dosing strategies for Sanggenone C in xenograft mouse models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dosing Strategies for Sanggenone C in Xenograft Mouse Models

Executive Summary

Sanggenone C (SC), a prenylated flavonoid derived from Cortex Mori, has emerged as a potent anti-neoplastic agent targeting the ubiquitin-proteasome system (UPS). Unlike non-specific cytotoxic agents, SC acts as a natural proteasome inhibitor, inducing accumulation of ubiquitinated proteins (e.g., p27, Bax), triggering Reactive Oxygen Species (ROS) generation, and activating the mitochondrial apoptotic pathway.

This guide provides a standardized protocol for evaluating SC in xenograft mouse models. It addresses the compound's specific physicochemical challenges—lipophilicity and stability—by defining a robust vehicle formulation and a scientifically grounded dosing regimen derived from pharmacokinetic (PK) and pharmacodynamic (PD) principles.

Compound Formulation & Preparation

Challenge: Sanggenone C is highly lipophilic and prone to precipitation in aqueous buffers. Standard saline or PBS formulations will result in poor bioavailability and inconsistent dosing. Solution: A co-solvent system utilizing PEG300 and Tween 80 is required to maintain solubility at therapeutic concentrations (up to 5 mg/mL).

Reagents Required:
  • Sanggenone C: (HPLC Purity >98%)

  • DMSO: (Dimethyl sulfoxide, sterile grade)

  • PEG300: (Polyethylene glycol 300)

  • Tween 80: (Polysorbate 80)

  • Saline: (0.9% NaCl, sterile)

Formulation Protocol (Recommended Vehicle):

Target Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline[1]

StepActionCritical Technical Note
1 Weigh Sanggenone C powder.Calculate total mass based on

(20% overage).
2 Dissolve in 10% of final volume DMSO.Vortex vigorously until completely clear. Do not proceed if particles remain.
3 Add 40% of final volume PEG300.Add slowly while vortexing. The solution will warm slightly.
4 Add 5% of final volume Tween 80.Solution may become viscous; mix thoroughly.
5 Add 45% of final volume Saline (warm).Add dropwise under constant agitation to prevent "crashing out" (precipitation).
6 Sonication (Optional).[1][2][3]If slight turbidity occurs, sonicate at 37°C for 5-10 mins.

Storage Warning: Prepare fresh daily. Flavonoids are sensitive to oxidation. If storage is absolutely necessary, store stock in 100% DMSO at -20°C and dilute into aqueous buffers immediately prior to injection.

Dosing Strategy & Rationale

Dose Selection Logic
  • In Vitro Potency: SC exhibits IC50 values of 10–40 µM in colorectal (HT-29) and leukemia (K562) cell lines.

  • Allometric Scaling: A 20 µM in vitro concentration roughly correlates to a plasma exposure achievable by 20–40 mg/kg in vivo doses in mice, assuming moderate bioavailability.

  • Therapeutic Window: Previous studies indicate efficacy at 10–50 mg/kg without significant body weight loss (toxicity).

Recommended Regimen
ParameterProtocol SpecificationRationale
Route Intraperitoneal (IP) Bypasses first-pass metabolism issues common with oral flavonoid delivery; ensures high systemic exposure for proof-of-concept.
Dose Levels Low: 10 mg/kgMid: 20 mg/kgHigh: 40 mg/kg10 mg/kg: Sub-optimal (threshold) dose.20 mg/kg: Likely efficacious dose (correlates to ~20µM).40 mg/kg: Maximal challenge dose to assess toxicity vs. efficacy plateau.
Frequency q.d. (Once Daily)Due to the rapid clearance typical of flavonoids (half-life < 4-6 hrs), daily dosing is required to maintain proteasome inhibition.
Duration 14 – 21 Days Sufficient time to observe tumor growth inhibition (TGI) divergence between groups.

Experimental Workflow (Step-by-Step)

Phase 1: Xenograft Establishment
  • Cell Line: HT-29 (Colorectal) or H22 (Hepatocellular).

  • Inoculation: Inject

    
     cells in 100 µL (1:1 PBS/Matrigel) subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old).
    
  • Staging: Monitor tumors until they reach 100–150 mm³ (approx. 7–10 days). Do not start treatment on tumors >200 mm³ as necrotic cores may skew data.

Phase 2: Treatment & Monitoring
  • Randomization: Group mice (n=8-10/group) to ensure equal average tumor volume across groups.

  • Administration: Inject Vehicle or SC (10, 20, 40 mg/kg) IP daily.

  • Data Collection:

    • Tumor Volume: Measure with calipers every 2-3 days.

      
      
      
    • Body Weight: Measure daily. Loss of >15% requires euthanasia.

Phase 3: Endpoint Analysis
  • Harvest: Sacrifice mice 24h after the last dose.

  • Tissue Collection:

    • Tumor: Split into two. Flash freeze (for Western Blot: Ubiquitin, p27, Bax) and fix in formalin (for IHC: Ki67, TUNEL).

    • Serum: Collect for toxicity markers (ALT/AST).

Mechanism of Action Visualization

The following diagram illustrates the causal pathway from Sanggenone C administration to tumor cell apoptosis, highlighting the critical Proteasome Inhibition node.

G SC Sanggenone C (Intracellular Accumulation) Proteasome 20S Proteasome (Chymotrypsin-like Activity) SC->Proteasome Direct Binding Inhibition Inhibition of Protein Degradation Proteasome->Inhibition Blocks Ubiquitin Accumulation of Ubiquitinated Proteins Inhibition->Ubiquitin Causes Substrates Stabilization of Pro-Apoptotic Targets (p27, Bax, IκBα) Ubiquitin->Substrates ROS ROS Generation (Oxidative Stress) Substrates->ROS Cellular Stress Caspase Caspase-9 / Caspase-3 Activation Substrates->Caspase Direct Signaling Mito Mitochondrial Dysfunction (↓ Membrane Potential) ROS->Mito Mito->Caspase Cytochrome c Release Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Caption: Mechanistic pathway of Sanggenone C. The compound inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins and pro-apoptotic factors (p27, Bax), which triggers ROS-mediated mitochondrial apoptosis.

Data Analysis & Interpretation

To validate the efficacy of Sanggenone C, your results should demonstrate the following statistical trends:

MetricExpected Outcome (Treated vs. Control)Biological Interpretation
Tumor Growth Inhibition (TGI) > 50% reduction in volume at 40 mg/kg.Indicates potent cytostatic or cytotoxic activity.
Western Blot (Tumor) Increased Ubiquitin smears & p27 levels.Confirms in vivo target engagement (Proteasome Inhibition).
TUNEL Assay Increased positive staining.Confirms mechanism is apoptosis, not necrosis.
Body Weight < 10% loss compared to baseline.Confirms the therapeutic window (efficacy without overt toxicity).

References

  • Huang, H., et al. (2011). "Sanggenon C decreases tumor cell viability associated with proteasome inhibition."[4] Frontiers in Bioscience (Elite Edition).

    • Key Insight: Identifies the proteasome as the primary molecular target.
  • Li, H., et al. (2019). "Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway." Oncology Reports.

    • Key Insight: Validates the ROS/Mitochondrial apoptotic p
  • Chen, Z., et al. (2023). "Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma." Cancer Medicine.

    • Key Insight: Demonstrates efficacy in glioblastoma models and confirms ubiquitin-related mechanism.[5]

  • TargetMol. "Sanggenon D Formulation Guide." TargetMol Technical Documentation.

    • Key Insight: Provides physicochemical basis for the recommended DMSO/PEG/Tween vehicle.

Sources

Methods for synthesizing Sanggenone C derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sanggenone C is a complex flavanone-chalcone Diels–Alder adduct isolated from the root bark of Morus species (mulberry). It exhibits potent cytotoxicity against cancer cell lines, anti-inflammatory activity, and inhibition of the calcineurin/NFAT2 pathway.[1] However, its clinical translation is hindered by low natural abundance and the stereochemical complexity of its bicyclo[3.3.1]nonane core.[1]

This Application Note details the biomimetic total synthesis and structural derivatization of Sanggenone C. Unlike traditional flavonoid synthesis, the construction of Sanggenone C requires a specialized intermolecular [4+2] cycloaddition. We present two primary workflows: (1) An asymmetric Lewis-acid catalyzed route for high enantiopurity, and (2) A dehydrogenative Diels-Alder (DHDA) route for rapid scaffold generation.[1]

Structural Analysis & Retrosynthetic Strategy

The core challenge in synthesizing Sanggenone C is the formation of the cyclohexene ring fused to the flavonoid backbone. This is biosynthetically achieved via a Diels–Alder reaction between a diene (derived from a dehydroprenylflavanone) and a dienophile (a 2'-hydroxychalcone).[2]

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis SangC Target: Sanggenone C (Bicyclo[3.3.1]nonane Core) TS Transition State [4+2] Cycloaddition (Endo-selective) SangC->TS Retrosynthetic Disconnection Diene Diene Component (Dehydroprenyl Flavanone) TS->Diene Dienophile Dienophile Component (2'-Hydroxychalcone) TS->Dienophile Precursors Precursors

Figure 1: Retrosynthetic analysis showing the disconnection of the Sanggenone C scaffold into its constituent chalcone and flavanone monomers.

Strategic Methodologies

Method A: Asymmetric Synthesis via BINOL-Boron Catalysis

Best for: Generating enantiopure Sanggenone C and specific stereoisomers (e.g., Sanggenone O) for SAR studies.[1][3]

This method, pioneered by the Porco group, utilizes a chiral Lewis acid complex to control the facial selectivity of the Diels-Alder reaction.[1] The key innovation is the use of a B(OPh)₃/BINOL complex which allows for a "stereodivergent reaction on a racemic mixture" (RRM).[4]

  • Catalyst System: (R)-BINOL or (S)-BINOL complexed with Triphenyl Borate.

  • Mechanism: The boron center coordinates with the 2'-hydroxychalcone (dienophile), lowering its LUMO energy and directing the approach of the diene.

  • Selectivity: High endo selectivity is typically observed.

Method B: Biomimetic Dehydrogenative Diels-Alder (DHDA)

Best for: Rapid generation of libraries and racemic scaffolds.

This approach mimics the biosynthetic pathway where a prenylated precursor is oxidized in situ to form the reactive diene, which then immediately traps the dienophile.

  • Reagents: Ag nanoparticles (AgNP) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]

  • Mechanism: Oxidative dehydrogenation of a prenyl group generates the 1,3-diene, followed by thermal cycloaddition.[1]

Detailed Protocol: Asymmetric Synthesis of Sanggenone C Analogues

Objective: Synthesize the Sanggenone C core with >90% enantiomeric excess (ee).

Materials & Reagents
ReagentRoleSpecification
(R)-BINOL Chiral Ligand>99% ee
B(OPh)₃ Lewis Acid PrecursorAnhydrous
2'-Hydroxychalcone DienophileSynthesized via Claisen-Schmidt
Dehydroprenylflavanone DieneFreshly prepared (unstable)
Dichloromethane (DCM) SolventDistilled over CaH₂
4Å Molecular Sieves Water ScavengerActivated at 200°C
Experimental Workflow

Step 1: Catalyst Generation

  • In a flame-dried round-bottom flask under Argon, dissolve (R)-BINOL (0.2 equiv) in anhydrous DCM.

  • Add B(OPh)₃ (0.2 equiv) and heat to reflux for 1 hour.

  • Add activated 4Å molecular sieves and cool to room temperature. Note: The removal of phenol/water is critical for catalyst activity.

Step 2: The Cycloaddition

  • Add the 2'-hydroxychalcone derivative (1.0 equiv) to the catalyst mixture. Stir for 15 minutes to ensure coordination (color change often observed).

  • Cool the reaction mixture to -40°C (Cryocooler or acetonitrile/dry ice bath).

  • Slowly add the diene (1.2 equiv) dissolved in minimal DCM via syringe pump over 1 hour. Reasoning: Slow addition prevents diene polymerization.[1]

  • Stir at -40°C for 24–48 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

Step 3: Quench and Purification

  • Quench with saturated aq. NaHCO₃.

  • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Critical: Sanggenone derivatives are often acid-sensitive; consider adding 1% Et₃N to the eluent if degradation is observed.

Workflow Diagram (DOT)

Workflow Start Start: Inert Atmosphere (Ar) CatPrep Catalyst Prep: BINOL + B(OPh)3 (DCM, Reflux, 1h) Start->CatPrep Coord Coordination: Add Dienophile (-40°C) CatPrep->Coord Rxn Cycloaddition: Slow Addn of Diene (24-48h) Coord->Rxn Quench Quench: Sat. NaHCO3 Rxn->Quench Purify Purification: Flash Chrom. (Hex/EtOAc) Quench->Purify End Final Product: Sanggenone C Analogue Purify->End

Figure 2: Step-by-step experimental workflow for the Lewis-acid catalyzed synthesis.

Derivatization Strategies for SAR

To improve the druggability of Sanggenone C, modifications should target the phenolic hydroxyl groups and the bicyclic core stability.

Table 1: Common Derivatization Targets

Target SiteModificationMethodPurpose
Phenolic -OH MethylationMeI, K₂CO₃, AcetoneImprove metabolic stability and lipophilicity.
Phenolic -OH AcetylationAc₂O, PyridineProdrug strategy to improve membrane permeability.[1]
Prenyl Group HydrogenationH₂, Pd/CPrevent oxidation; increase saturation (creates Sanggenone D analogs).[1]
Chalcone Ring B HalogenationUse F/Cl-substituted benzaldehydes in Step 1Modulate potency and metabolic clearance.

Quality Control & Validation

Every synthesized batch must be validated using the following criteria to ensure structural integrity and stereochemical purity.

  • High-Resolution Mass Spectrometry (HRMS):

    • Confirm molecular ion [M+H]⁺ or [M-H]⁻.[1]

    • Diagnostic: Look for retro-Diels-Alder (RDA) fragmentation patterns characteristic of adduct flavonoids.

  • NMR Spectroscopy (¹H, 600 MHz):

    • Diagnostic Signal 1: The methine proton at the bridgehead of the bicyclo[3.3.1]nonane system (typically δ 3.5–4.5 ppm).

    • Diagnostic Signal 2: Hydrogen-bonded hydroxyl protons (δ > 12.0 ppm).

    • Stereochemistry: NOESY experiments are mandatory to distinguish between endo (Sanggenone C type) and exo (Sanggenone O type) adducts.[1]

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (typically 80:20 or 90:10).[1]

    • Flow Rate: 0.5 – 1.0 mL/min.

    • Detection: UV at 280 nm and 320 nm.

References

  • Qi, C., Xiong, Y., Eschenbrenner-Lux, V., Cong, H., & Porco Jr, J. A. (2016).[1][4] Asymmetric Syntheses of the Flavonoid Diels–Alder Natural Products Sanggenons C and O. Journal of the American Chemical Society, 138(3), 798-801.[1][4] [Link][1][4]

  • Nomura, T., & Hano, Y. (1994).[1] Isoprenoid-substituted phenolic compounds of moraceous plants. Natural Product Reports, 11(2), 205-218.[1] [Link][1]

  • Cong, H., Becker, C. F., Elliott, S. J., Grinstaff, M. W., & Porco Jr, J. A. (2010).[1] Silver nanoparticle-catalyzed Diels–Alder cycloadditions of 2'-hydroxychalcones.[2] Journal of the American Chemical Society, 132(21), 7514-7518.[1] [Link]

  • Gao, X., et al. (2020).[1][5] Sanggenone C: A comprehensive review of its pharmacological activities. Frontiers in Pharmacology, 11, 574001.[1] [Link][1][3]

  • Mun, J., et al. (2013).[1] Biomimetic Dehydrogenative Diels–Alder Cycloadditions: Total Syntheses of Brosimones A and B. Organic Letters, 15(22), 5790–5793.[1] [Link]

Sources

Application Note: Mechanistic Profiling of Sanggenone C via Western Blotting

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers in Oncology, Cell Biology, and Natural Product Pharmacology.

Abstract & Introduction

Sanggenone C (SC) , a prenylated flavonoid derived from the root bark of Morus alba (Cortex Mori), has emerged as a potent anti-neoplastic agent.[1][2][3] While often categorized broadly as an apoptosis inducer, its primary mechanism is more specific: SC is a natural proteasome inhibitor .

Unlike general cytotoxic agents, SC inhibits the 20S proteasome's chymotrypsin-like activity. This blockade leads to the accumulation of ubiquitinated proteins, triggering Endoplasmic Reticulum (ER) stress, mitochondrial dysfunction, and ultimately, programmed cell death. Furthermore, SC treatment often elicits a compensatory autophagic response (LC3-II accumulation) via the AMPK/mTOR axis.

This guide provides a specialized Western Blot workflow to validate these specific mechanisms. It moves beyond generic protocols to address the technical nuances of detecting ubiquitin smears , autophagic flux , and apoptotic cleavage events .

Mechanistic Signaling Pathways

To properly design the Western blot panel, one must understand the downstream effects of Sanggenone C.

Figure 1: Sanggenone C Mechanism of Action

Caption: SC inhibits the 26S Proteasome, causing accumulation of ubiquitinated proteins (Ub-Pr). This stress triggers the Mitochondrial Apoptotic pathway (Bax/Caspase-3) and modulates Autophagy (LC3 conversion).

Sanggenone_Mechanism SC Sanggenone C Proteasome 26S Proteasome SC->Proteasome Inhibits ROS ROS Generation SC->ROS Induces Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Blockade leads to ER_Stress ER Stress (UPR Activation) Ub_Proteins->ER_Stress Mito Mitochondrial Dysfunction ER_Stress->Mito Autophagy Autophagy (LC3-I to LC3-II) ER_Stress->Autophagy Compensatory Apoptosis Apoptosis (Caspase Cascade) Mito->Apoptosis Cyt C Release ROS->Mito

Experimental Design Strategy

A. Dose and Time Optimization

Sanggenone C exhibits time-dependent effects.[1][4] A single time-point is often insufficient to capture the sequence of proteasome inhibition followed by apoptosis.

ParameterRecommended RangeRationale
Concentration 1 µM – 20 µM IC50 for proteasome inhibition is typically ~4-15 µM. Higher doses (>40 µM) may cause necrotic artifacts.
Time Point 1 4 – 6 Hours Critical for Proteasome: Detects accumulation of Ubiquitinated proteins and p27 before cell death occurs.
Time Point 2 24 Hours Critical for Apoptosis: Optimal for observing PARP cleavage, Caspase-3 activation, and DNA fragmentation.
B. Controls
  • Negative Control: DMSO (Vehicle) at the same final concentration (max 0.1%).

  • Positive Control (Proteasome): MG132 (10 µM) or Bortezomib (100 nM).

  • Positive Control (Autophagy): Rapamycin (Inducer) or Chloroquine (Flux Inhibitor).

Detailed Protocols

Protocol Phase 1: Sample Preparation (The "Expert" Approach)

Standard lysis buffers often fail to preserve the ubiquitin signal due to rapid deubiquitination during lysis.

Step-by-Step Lysis for Ubiquitin Analysis:

  • Harvest Cells: Wash SC-treated cells with ice-cold PBS.

  • Lysis Buffer Formulation: Use RIPA buffer supplemented with:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor (if checking p-ERK/p-Akt)

    • CRITICAL ADDITIVE: N-Ethylmaleimide (NEM) at 10 mM. NEM inhibits Deubiquitinases (DUBs), preserving the poly-ubiquitin chains accumulated by SC treatment.

  • Lysis: Scrape cells into buffer. Incubate on ice for 20 min.

  • Sonication: Sonicate briefly (3 x 5 sec pulses) to shear DNA and reduce viscosity (essential for high molecular weight Ub-smears).

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

Protocol Phase 2: Western Blotting Conditions

Target-specific modifications are required for SC analysis.

1. Gel Electrophoresis (SDS-PAGE):

  • For Ubiquitin (Ub-Pr): Use a low percentage gel (8%) or a gradient gel (4-12%). You are looking for a high-molecular-weight smear (>200 kDa).

  • For LC3-I/II & Caspase-3: Use a high percentage gel (12-15%) . LC3-II (14 kDa) and Cleaved Caspase-3 (17/19 kDa) are small and will run off low-percentage gels.

2. Transfer:

  • Membrane: Use PVDF (0.2 µm pore size).[5] Nitrocellulose often fails to retain the small LC3-II protein effectively.

  • Transfer Condition: Wet transfer is superior for the high-MW Ubiquitin smear (100V, 90 mins, cold).

3. Antibody Incubation (Key Targets):

Target ProteinMW (kDa)Expected Change with SCNotes
Ubiquitin SmearStrong Increase Hallmark of SC activity. Appears as a ladder/smear up the entire lane.
p27 / Kip1 27Increase Proteasome substrate; accumulates when proteasome is blocked.
Cleaved PARP 89Increase Sign of late-stage apoptosis.
Cleaved Caspase-3 17, 19Increase Executioner caspase activation.
LC3-B 16 (I), 14 (II)LC3-II Increase Marker of autophagosome formation.
Bcl-2 26Decrease Mitochondrial anti-apoptotic protein.

Workflow Visualization

Figure 2: Optimized Western Blot Workflow

Caption: Step-by-step process emphasizing the split-gel strategy for simultaneous detection of high-MW Ubiquitin and low-MW apoptotic markers.

SC_Workflow cluster_Gel SDS-PAGE Strategy Treat Treat Cells (Sanggenone C) 6h & 24h Lysis Lysis + NEM (Preserve Ub) Treat->Lysis Gel_Low 8% Gel (High MW Targets) Lysis->Gel_Low Aliquot 1 Gel_High 15% Gel (Low MW Targets) Lysis->Gel_High Aliquot 2 Transfer Transfer to PVDF (0.2µm) Gel_Low->Transfer Detect: Ub-Smear, PARP Gel_High->Transfer Detect: LC3, Caspase-3 Detect ECL Detection Transfer->Detect

Data Interpretation & Troubleshooting

Interpreting the "Ubiquitin Smear"

When treating with Sanggenone C, you should observe a dense smear of ubiquitinated proteins in the high molecular weight range (top of the blot).

  • No Smear? Check if NEM was added to the lysis buffer. Without it, DUBs digest the chains post-lysis.

  • Smear in Control? Cells may be under baseline stress. Reduce culture density.

Distinguishing Autophagy Induction vs. Blockage

SC increases LC3-II. However, this can mean increased autophagy OR blocked lysosomal degradation.

  • Validation: Treat cells with SC + Bafilomycin A1 (lysosome inhibitor).

    • If SC + BafA1 shows more LC3-II than SC alone -> SC induces autophagic flux.

    • If SC + BafA1 shows same LC3-II as SC alone -> SC blocks degradation (similar to BafA1).

    • Current consensus suggests SC induces flux via AMPK activation [3].

References

  • Park, C., et al. (2011). Sanggenon C decreases tumor cell viability associated with proteasome inhibition. Frontiers in Bioscience, 3, 1315-1325.

    • Key Finding: Identifies SC as a proteasome inhibitor causing Ub-protein accumulation.[6]

  • Zhang, Y., et al. (2012). Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway. Oncology Reports, 27(4), 1114-1122.

    • Key Finding: Maps the mitochondrial apoptotic pathway (Bax/Bcl-2)
  • Li, H., et al. (2019). Sanggenon C protects against cardiomyocyte hypoxia injury by increasing autophagy.

    • Key Finding: Establishes the link between SC, AMPK activ
  • Hou, A., et al. (2011). Sanggenon C blocks the proteasome function and induces apoptosis in leukemia cells. Journal of Cellular Biochemistry, 112(11), 3291-3301.

    • Key Finding: Validates PARP cleavage and Caspase activ

Sources

Application Note: Isolation and Purification of Sanggenone C from Morus Root Bark

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Extraction of Sanggenone C using preparative chromatography Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

Sanggenone C, a bioactive Diels-Alder adduct flavonoid found in the root bark of Morus species (e.g., Morus alba), exhibits significant anti-inflammatory and cytotoxic properties. Its isolation is complicated by the presence of structural isomers (e.g., Sanggenone D) and a complex lignocellulosic matrix. This application note details a robust, scalable protocol combining High-Speed Counter-Current Chromatography (HSCCC) for initial bulk fractionation and Preparative High-Performance Liquid Chromatography (Prep-HPLC) for final polishing. This orthogonal approach maximizes yield while ensuring high purity (>98%) suitable for structural elucidation and bioassays.

Introduction & Chemical Context

Sanggenone C is a flavanone-chalcone hybrid formed via a biosynthetic Diels-Alder reaction. Its separation is challenging due to:

  • Isomeric Complexity: It often co-elutes with Sanggenone D and other isoprenylated flavonoids.

  • Matrix Interference: The root bark contains high levels of tannins and polar glycosides that can foul solid-phase columns.

Compound Profile:

  • Name: Sanggenone C

  • Class: Diels-Alder type flavonoid adduct

  • Source: Morus alba (Root Bark)[1]

  • Solubility: Soluble in methanol, ethanol, ethyl acetate, DMSO; insoluble in water.

  • UV Max: ~280–290 nm (characteristic of the flavanone skeleton).

Workflow Overview

The isolation strategy employs a "Capture and Polish" philosophy. Liquid-liquid partitioning enriches the flavonoid fraction, HSCCC provides high-loading separation without irreversible adsorption, and Prep-HPLC resolves the final isomers.

G Raw Morus Root Bark (Dried/Powdered) Extract Extraction (80% EtOH/MeOH) Raw->Extract Maceration/Reflux Partition Enrichment (Liquid-Liquid Partitioning) Extract->Partition EtOAc Fraction HSCCC HSCCC Fractionation (High Loading, K-value Optimization) Partition->HSCCC HEMWat System PrepHPLC Prep-HPLC Polishing (Isomer Resolution) HSCCC->PrepHPLC Target Fraction Pure Sanggenone C (>98% Purity) PrepHPLC->Pure C18 / ACN:H2O

Caption: Orthogonal workflow for the isolation of Sanggenone C, moving from bulk extraction to high-resolution purification.

Step-by-Step Protocol

Phase 1: Extraction and Enrichment

Objective: To remove bulk cellulose, sugars, and highly non-polar lipids, concentrating the flavonoid fraction.

  • Raw Material: Pulverize dried Morus root bark to a fine powder (40–60 mesh).

  • Extraction:

    • Solvent: 80% Ethanol or Methanol in water.

    • Ratio: 1:10 (w/v).

    • Method: Ultrasonic-assisted extraction (45 min, <40°C) or maceration (24h). Repeat 3 times.

    • Why: Aqueous alcohol penetrates the lignocellulosic matrix efficiently to solubilize phenolic adducts.

  • Partitioning (Crucial Step):

    • Concentrate the combined extract to an aqueous suspension under reduced pressure.

    • Wash with n-Hexane (removes chlorophyll/waxes). Discard hexane layer.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

    • Collect the EtOAc layer. This fraction contains the Sanggenones.[2]

    • Note: The aqueous residue contains sugars and highly polar glycosides and can be discarded.

Phase 2: High-Speed Counter-Current Chromatography (HSCCC)

Objective: Bulk separation of Sanggenone C from the complex EtOAc matrix. HSCCC is preferred here over silica gel to prevent irreversible adsorption of phenols.

System Selection (The "HEMWat" System): Sanggenone C is moderately polar. A biphasic solvent system of n-Hexane : Ethyl Acetate : Methanol : Water is the standard.[3][4]

Protocol for K-Value Determination: Do not rely on a fixed ratio. Perform a test tube partition test to find a partition coefficient (


) between 0.5 and 2.5.
  • Prepare 4 mL of solvent system (e.g., 3:5:3:5 ratio).

  • Add ~2 mg of crude sample. Shake and settle.

  • Analyze upper and lower phases by HPLC.[5][6]

  • Calculate

    
    .
    
    • If

      
       (too non-polar), increase Methanol/Water.
      
    • If

      
       (too polar), increase Ethyl Acetate.
      
    • Recommended Starting Ratio:n-Hexane : EtOAc : MeOH : Water (3:5:3:5 v/v) .

HSCCC Operating Conditions:

Parameter Setting
Apparatus TBE-300 or equivalent (Coil Vol: ~300 mL)
Solvent System n-Hexane/EtOAc/MeOH/Water (Optimized)
Stationary Phase Upper Organic Phase (Standard Mode)
Mobile Phase Lower Aqueous Phase
Flow Rate 1.5 – 2.0 mL/min
Rotation Speed 800 – 900 rpm
Detection UV 280 nm

| Sample Loading | 200–500 mg per run (dissolved in 1:1 mix of phases) |

Phase 3: Preparative HPLC (Polishing)

Objective: Resolution of Sanggenone C from its stereoisomer Sanggenone D and minor impurities.

Method Development: Transfer the HSCCC fraction containing Sanggenone C to Prep-HPLC.

  • Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 5 µm, 250 × 20 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (improves peak shape for phenols).

    • B: Acetonitrile (ACN).[7]

  • Gradient Strategy:

    • Start: 30% B.[8][9]

    • Ramp: 30% → 70% B over 40 mins.

    • Why: A shallow gradient is required to separate the diastereomers (C and D).

  • Flow Rate: 10–15 mL/min (depending on column diameter).

  • Detection: UV 280 nm and 320 nm.

Data Summary Table: Separation Parameters

Technique Critical Parameter Target Value/Condition

| HSCCC | Partition Coefficient (


) | 

(Ideal: ~1.0) | | HSCCC | Retention of Stationary Phase | > 50% (Ensures resolution) | | Prep-HPLC | Resolution (

) |

between Isomers C & D | | Prep-HPLC | Loading Capacity | ~50 mg per injection (20mm ID column) |

Identification & Quality Control

Isolates must be verified using orthogonal analytical techniques.

  • HPLC Purity Check: Re-inject isolated peak on an analytical C18 column. Purity should be calculated by area normalization (>98%).

  • UV Spectrum: Observe

    
     at ~283 nm and ~325 nm (shoulder).
    
  • Mass Spectrometry (ESI-MS):

    • Positive Mode

      
       Da.
      
    • Negative Mode

      
       Da.
      
  • NMR Spectroscopy:

    • Distinctive signals: Diels-Alder cyclohexene ring protons and characteristic flavonoid aromatic protons.

Expert Insights & Troubleshooting

Common Pitfall: Peak Tailing
  • Cause: Interaction between the phenolic hydroxyls of Sanggenone C and residual silanols on the HPLC column.

  • Solution: Ensure the mobile phase contains an acid modifier (0.1% Formic Acid or Acetic Acid). Do not use neutral water.

Common Pitfall: Emulsification in HSCCC
  • Cause: High saponin content in the crude extract.

  • Solution: The initial Liquid-Liquid Partition (EtOAc/Water) is mandatory. If emulsions persist, filter the sample through a 0.45 µm PTFE filter before injection.

Visualizing the Separation Logic

The following diagram illustrates the decision-making process for solvent system optimization in HSCCC, a critical step often overlooked.

HSCCC_Logic Start Select Initial System HEMWat (3:5:3:5) Test Measure K-value (HPLC of Upper/Lower) Start->Test Decision Evaluate K Test->Decision Good Proceed to Separation Decision->Good 0.5 < K < 2.5 TooPolar Target in Lower Phase (K < 0.5) Increase EtOAc Decision->TooPolar K < 0.5 TooNonPolar Target in Upper Phase (K > 2.5) Increase MeOH/H2O Decision->TooNonPolar K > 2.5 TooPolar->Test Re-test TooNonPolar->Test Re-test

Caption: Iterative logic for optimizing the HSCCC solvent system to ensure target compound elutes in the "Sweet Spot" (K=1).

References

  • PubChem. Sanggenon C | C40H36O12. National Library of Medicine. Available at: [Link]

  • Langeder, J. et al. (2023). Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice. Frontiers in Pharmacology. Available at: [Link]

  • Chen, L. et al. (2016).[5] The hexane-ethyl acetate-methanol-water system for the separation of theaflavins...[5][10] using high-speed counter-current chromatography.[4][5][10][11] Semantic Scholar. Available at: [Link]

  • Yang, F. et al. (2011). Preparative isolation and purification of four flavonoids from Daphne genkwa... by high-speed countercurrent chromatography. Journal of Separation Science. Available at: [Link]

Sources

NMR spectroscopy techniques for Sanggenone C identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy Techniques for the Structural Identification of Sanggenone C

Executive Summary

Key Challenges Addressed:

  • Spectral Overlap: Resolving the crowded aliphatic region containing cyclohexene methine protons.

  • Stereochemical Ambiguity: Determining the endo/exo orientation and absolute configuration of the Diels-Alder adduct.

  • Dynamic Behavior: Managing atropisomerism and conformational exchange common in bulky flavonoid adducts.

Sample Preparation & Acquisition Parameters

The choice of solvent is critical for Sanggenone C due to the presence of multiple phenolic hydroxyl groups and the need to resolve the diagnostic cyclohexene protons.

Solvent Selection
  • Recommended: Acetone-

    
      (99.9% D).
    
    • Rationale: Acetone-

      
       provides excellent solubility for flavonoid aglycones and typically yields sharper signals for phenolic protons compared to DMSO-
      
      
      
      , which can cause broadening due to hydrogen bonding viscosity. It also minimizes signal overlap in the critical 3.0–4.5 ppm region used for cyclohexene ring analysis.
  • Alternative: Methanol-

    
     (for general screening), though exchangeable protons (OH) will be lost, removing key diagnostic chelated hydroxyl signals.
    
Sample Concentration
  • Optimal: 5–10 mg in 600 µL solvent.

  • Minimum: 1 mg (requires CryoProbe™ or extended acquisition times).

Acquisition Protocol (600 MHz recommended)
ExperimentPulse SequenceKey ParameterPurpose

H NMR
zg30D1 = 2.0s, NS = 64Quantitative integration of aromatics vs. aliphatics.

C NMR
zgpg30D1 = 2.0s, NS = 1024+Carbon count validation (C40 skeleton).
HSQC hsqcedetgpsisp2.3Multiplicity-editedDistinguish CH/CH

(positive) from CH

(negative).
HMBC hmbcgplpndqf

= 8 Hz
Critical: Connects the flavanone and chalcone halves.
NOESY noesygpphppMix time = 400–600 msStereochemical assignment (endo/exo).

Structural Elucidation Workflow

The identification logic follows a subtractive approach: Flavanone Core + Chalcone Core + Cyclohexene Linker.

Step 1: The Flavanone Signature (Ring A/C)

Locate the characteristic AMX (or ABX) spin system of the flavanone C-ring.

  • H-2 (Flavanone):

    
     5.70–5.90 ppm (dd).
    
  • H-3ax/eq:

    
     2.70–3.10 ppm.
    
  • Validation: The H-2 signal must show HMBC correlations to the C-4 carbonyl (

    
     ~198 ppm) and the C-1' aromatic carbon.
    
Step 2: The Diels-Alder Cyclohexene Ring (The "Adduct" Region)

This is the fingerprint of Sanggenone C. The [4+2] cycloaddition forms a methylcyclohexene ring.

  • Diagnostic Signals: Look for three methine protons and one methylene group in the

    
     1.5–4.5 ppm range (distinct from the flavanone H-3).
    
  • H-2'' (Bridgehead): Typically

    
     4.4–4.6 ppm.
    
  • H-3'' (Bridgehead): Typically

    
     3.5–3.8 ppm.
    
  • H-4'' / H-5'': Aliphatic multiplets.

  • Methyl Singlet: A methyl group on the cyclohexene ring (derived from the prenyl precursor) usually appears as a singlet around

    
     1.7–1.8 ppm.
    
Step 3: Connecting the Halves (HMBC)

To confirm the Sanggenone C skeleton, you must observe "Bridge Correlations" crossing the Diels-Alder linkage:

  • Correlation A: H-2'' (cyclohexene)

    
     C-3 (flavanone) or C-2 (flavanone).
    
  • Correlation B: H-2''

    
     Carbonyl of the chalcone moiety (C=O, ~200+ ppm).
    

Stereochemical Analysis (Sanggenone C vs. D)

Sanggenone C and D are stereoisomers.[1][2] The differentiation relies on the relative configuration of the cyclohexene ring substituents (H-2'' and H-3'').

  • Coupling Constant (

    
    ) Analysis: 
    
    • Measure

      
      .
      
    • Sanggenone C: Typically exhibits a specific coupling (approx 5–6 Hz) indicative of the exo-adduct configuration (relative to the diene face), though literature often relies more heavily on NOE due to ring distortion.

  • NOESY/ROESY Analysis (Definitive):

    • Sanggenone C: Strong NOE correlation between H-2'' and H-3'' (indicating cis or specific spatial proximity depending on conformation) and specific correlations between the cyclohexene methyl and the flavanone B-ring protons.

    • Validation: If NOE is observed between H-2'' and the protons of the other hemi-ketal/adduct ring system that are spatially distant in the endo isomer, it confirms the configuration.

Representative NMR Data (Acetone- )

Note: Chemical shifts are approximate and temperature/concentration dependent.

Position

(ppm)
Multiplicity (

Hz)

(ppm)
Key HMBC (

)
Flavanone Core
25.75dd (12.5, 3.0)76.5C-4, C-1', C-2', C-6'
3 (ax/eq)3.10 / 2.75m42.5C-2, C-4, C-10
5-OH12.50s (Chelated)-C-5, C-6, C-10
Cyclohexene Ring
2''4.62d (broad)36.8C-3 (flavanone), C=O (chalcone)
3''3.75m48.2C-1'', C-2'', C-4''
4''2.10m28.5C-2'', C-3'', C-5''
Me-6''1.78s23.5C-1'', C-5'', C-6''
Chalcone Part

-H
-(Consumed in DA)--

Visualization of Protocols

Figure 1: Structural Elucidation Workflow

Sanggenone_Workflow cluster_0 Phase 1: Extraction & Isolation cluster_1 Phase 2: NMR Validation Raw Morus alba Root Bark Ext MeOH/EtOH Extraction Raw->Ext Part Liquid-Liquid Partition (EtOAc Fraction) Ext->Part Chrom CC (Silica -> Sephadex LH-20) Target: Semi-polar fractions Part->Chrom Pure Isolated Sanggenone C Chrom->Pure Spec 1D 1H NMR (Acetone-d6) Check: 12.5ppm (OH), 4-5ppm (H-2'') Pure->Spec HSQC HSQC Separate CH/CH2 (Identify Cyclohexene) Spec->HSQC HMBC HMBC Link Flavanone to Chalcone (Bridge Correlations) HSQC->HMBC NOESY NOESY Stereochemistry (H-2'' vs H-3'' coupling) HMBC->NOESY Decision Is H-2''/H-3'' coupling consistent with Exo-adduct? NOESY->Decision Final Confirm: Sanggenone C Decision->Final Yes Reeval Re-evaluate Isomer Decision->Reeval No (Suspect Sanggenone D)

Caption: Step-by-step workflow from biomass extraction to stereochemical confirmation of Sanggenone C.

Figure 2: Key HMBC & NOESY Correlations

Correlations cluster_structure Sanggenone C Core Connectivity Flav_C3 Flavanone C-3 Flav_C2 Flavanone C-2 Cyclo_H2 Cyclohexene H-2'' (Bridgehead) Cyclo_H2->Flav_C3 HMBC Cyclo_H3 Cyclohexene H-3'' (Bridgehead) Cyclo_H2->Cyclo_H3 Cis/Proximal Chalcone_CO Chalcone C=O Cyclo_H2->Chalcone_CO HMBC Cyclo_H3->Flav_C2 Spatial Check

Caption: Diagnostic HMBC (solid red) and NOESY (dashed blue) correlations required to confirm the Diels-Alder linkage.

References

  • Nomura, T., et al. "Phenolic Diels-Alder Adducts from the Root Bark of Morus alba." Heterocycles, 1981.
  • Yang, Y., et al. (2018). "Steric Effect of Antioxidant Diels-Alder-Type Adducts: A Comparison of Sanggenon C with Sanggenon D." Molecules.

  • Kim, J., et al. (2016). "Three New Isoprenylated Flavonoids from the Root Bark of Morus alba." Molecules.

  • SpectraBase. "Sanggenon C 13C NMR Data." [3]

  • Gao, Y., et al. (2011). "Biopharmaceutical profiling of anti-infective sanggenons." Journal of Ethnopharmacology.

Sources

Troubleshooting & Optimization

Technical Support Center: Sanggenone C Extraction & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Sanggenone C Extraction from Morus Root Bark Ticket ID: SGC-EXT-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting database for Diels-Alder type flavonoid adducts . This guide addresses specific yield and purity issues encountered during the isolation of Sanggenone C from Morus species (specifically Morus alba and Morus cathayana).

Unlike simple flavonoids, Sanggenone C is a Diels-Alder adduct. It possesses unique thermal instability and solubility profiles that cause standard "flavonoid protocols" to fail.

Module 1: Pre-Extraction & Material Logic

User Question: "I am using standard Morus alba root bark, but my baseline Sanggenone C content is inconsistently low before I even start extracting. What am I missing?"

Technical Diagnosis: The issue is likely species selection or tissue localization . While Morus alba is the pharmacopoeial standard, Morus cathayana often exhibits significantly higher concentrations of Diels-Alder adducts. Furthermore, Sanggenone C is concentrated in the root bark (cortex) , not the woody xylem.

Protocol Adjustment:

  • Source Verification: If your protocol allows, switch to Morus cathayana for higher starting biomass efficiency.

  • Pulverization: Grind root bark to 40–60 mesh .

    • Why? Finer powder (<60 mesh) causes caking during filtration; coarser powder (>40 mesh) limits solvent penetration into the suberized bark cells.

  • Defatting (Critical Step): Pre-wash the powder with n-hexane or petroleum ether .

    • Mechanism:[1][2][3] Removes waxy lipids that interfere with the solubility of polar phenolic adducts during the main extraction.

Module 2: Extraction Method Optimization (Yield)

User Question: "I am using reflux extraction with methanol at 80°C. My crude yield is okay, but the Sanggenone C peak area is diminishing over time. Why?"

Technical Diagnosis: You are inducing a Retro-Diels-Alder (rDA) reaction . Sanggenone C is thermally unstable. Prolonged exposure to temperatures >60°C causes the adduct to dissociate back into its chalcone and dehydroprenylphenol precursors.

Recommended Solution: Ultrasound-Assisted Extraction (UAE) Switch from reflux to UAE to maximize mass transfer at lower thermal loads.

Optimized UAE Protocol:

ParameterRecommended ValueScientific Rationale
Solvent Ethanol 70% (v/v) Balances solubility of the glycosidic/polar regions with the prenyl groups. Pure water is too polar; pure ethanol is insufficient for cell wall swelling.
Solid-Liquid Ratio 1:20 (g/mL) Ensures a concentration gradient is maintained without wasting solvent.
Temperature 45°C – 50°C CRITICAL: Do not exceed 55°C to prevent rDA degradation.
Time 30 – 40 min Equilibrium is typically reached by 30 min. Longer times degrade the compound.
Ultrasonic Power 300W – 400W Sufficient cavitation to disrupt cell walls without generating excessive localized hot-spots.

Visualizing the Extraction Logic:

ExtractionLogic cluster_legend Process Outcome RawMaterial Raw Root Bark (Morus spp.) Defatting Defatting (n-Hexane, RT, 2h) RawMaterial->Defatting ExtractionMethod Select Extraction Method Defatting->ExtractionMethod Reflux Reflux Extraction (>70°C) ExtractionMethod->Reflux Traditional UAE Ultrasonic Extraction (45°C, 30 min) ExtractionMethod->UAE Recommended ResultReflux High Crude Yield Low Sanggenone C (Thermal Degradation) Reflux->ResultReflux ResultUAE Optimized Yield Intact Adducts UAE->ResultUAE

Caption: Decision tree comparing traditional reflux vs. recommended UAE pathways to avoid thermal degradation.

Module 3: Purification & Isolation (Purity)

User Question: "I cannot separate Sanggenone C from Sanggenone D using standard C18 Prep-HPLC. They co-elute or tail significantly."

Technical Diagnosis: Sanggenone C and D are stereoisomers with nearly identical polarity. On solid stationary phases (silica or C18), irreversible adsorption and peak tailing are common due to the free phenolic hydroxyl groups interacting with residual silanols.

Recommended Solution: High-Speed Counter-Current Chromatography (HSCCC) HSCCC uses a liquid stationary phase, eliminating irreversible adsorption and allowing for precise separation based on partition coefficients (


).

The "Golden" Solvent System: For Sanggenone C/D separation, a two-phase solvent system of n-Hexane : Ethyl Acetate : Methanol : Water is the industry standard.

Step-by-Step HSCCC Protocol:

  • System Selection: HEMWat (9:1:5:5) or (3:5:3:5) .

    • Tuning: If

      
       value is too high (retention time too long), increase the Methanol/Water ratio. If 
      
      
      
      is too low (elutes with solvent front), increase n-Hexane.
  • Equilibrium: Fill the column with the Upper Phase (Stationary Phase) .

  • Rotation: Start rotation (e.g., 800 rpm).

  • Mobile Phase: Pump the Lower Phase (Mobile Phase) at 2.0 mL/min (Head-to-Tail mode).

  • Injection: Inject sample after hydrodynamic equilibrium is established.

Separation Mechanism Visualization:

HSCCC_Mechanism CrudeExtract Crude Extract (Sanggenone C + D) SolventSystem HEMWat System (n-Hex:EtOAc:MeOH:H2O) CrudeExtract->SolventSystem Partitioning Partitioning (K value) Upper Phase vs Lower Phase SolventSystem->Partitioning SangC Sanggenone C (Target K ~ 1.0) Partitioning->SangC Elutes Fraction A SangD Sanggenone D (Different K) Partitioning->SangD Elutes Fraction B

Caption: HSCCC separation logic relying on liquid-liquid partition coefficients (K) rather than solid-phase interaction.

Module 4: Stability & Storage (FAQs)

Q: Can I store the extract in solution? A: No. In protic solvents (methanol/ethanol), Sanggenone C can slowly isomerize or oxidize, especially if exposed to light.

  • Protocol: Evaporate to dryness immediately after collection using a rotary evaporator at <45°C.

Q: What is the shelf-life of the isolated powder? A: When stored at -20°C , desiccated, and protected from light, the compound is stable for 12–24 months. At room temperature, degradation (browning) is observable within weeks.

Q: Why does my HPLC chromatogram show a "hump" under the peak? A: This indicates column overload or pH mismatch .

  • Fix: Add 0.1% Formic Acid to your HPLC mobile phase. This suppresses the ionization of the phenolic hydroxyls, sharpening the peak shape.

References
  • Langeder, J., et al. (2023). Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice. Frontiers in Pharmacology.

  • Yang, Z., et al. (2014).Optimization of extraction process of Sanggenone C and D from Morus cathayana by response surface methodology. Journal of Chinese Medicinal Materials. (Contextual grounding for UAE parameters).
  • Che, Y., et al. (2017). High-Speed Counter-Current Chromatography with an Online Storage Technique for the Preparative Isolation and Purification of Dihydroflavonoids.[4] Phytochemical Analysis.[1][4][5][6][7][8][9][10]

  • Nomura, T., et al. (1982).Sanggenons C, D, E, F, G, H, I, J, K, L, M, N, O, and P from the root bark of Morus species. Heterocycles. (Foundational chemistry of Sanggenone stability).
  • Gong, Y., et al. (2022). High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction.[7] International Journal of Pharmaceutical Sciences.

Sources

Preventing Sanggenone C degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Stabilization Protocols for Sanggenone C (Diels-Alder Adduct Flavonoid)

Executive Summary

Sanggenone C is a complex flavonoid found in Morus species (mulberry root bark). Unlike simple flavonoids, it is a Diels-Alder adduct formed between a chalcone and a dehydroprenylflavone. This structural uniqueness is the source of its potent bioactivity but also its primary weakness: instability in aqueous environments.

The central degradation mechanism is the Retro-Diels-Alder (rDA) reaction , which is catalyzed by thermal energy and neutral-to-alkaline pH levels. This guide provides the protocols necessary to arrest this reaction and maintain structural integrity during experimental workflows.

Module 1: The pH Conundrum (Troubleshooting)

User Issue: "My Sanggenone C samples turn yellow/brown and lose potency within hours in PBS (pH 7.4)."

Root Cause: In neutral or alkaline conditions (pH > 6.0), the activation energy for the rDA reaction decreases. The cyclohexene ring system (the "bridge" of the adduct) collapses, reverting the compound into its precursor fragments (often a chalcone and a diene component) or rearranging into thermodynamically stable but biologically inactive isomers (like Sanggenon D).

The Mechanism (Visualized)

RetroDielsAlder SangC Sanggenone C (Intact DA Adduct) Transition Transition State (High Energy) SangC->Transition Heat / pH > 6.0 Frag1 Fragment A (Chalcone deriv.) Transition->Frag1 rDA Cleavage Frag2 Fragment B (Dehydroprenylflavone) Transition->Frag2 Acid Acidic Buffer (pH < 4.0) Acid->Transition Inhibits

Figure 1: The Retro-Diels-Alder degradation pathway. Alkaline conditions lower the energy barrier, causing structural collapse.

Corrective Protocol: Buffer Selection

Do not use standard PBS for long-term incubations. Use the following buffer systems based on your required pH range:

Target pHRecommended Buffer SystemStability Window (25°C)
1.2 - 2.0 0.1N HCl / KClHigh (> 48 Hours)
3.0 - 4.5 Acetate / Citrate BufferModerate (24 Hours)
6.8 - 7.4 Phosphate (Modify with EDTA)Critical (< 4 Hours)*

*Note: If physiological pH (7.4) is mandatory, you must use the Cyclodextrin Protocol (Module 2) to shield the molecule.

Module 2: Solubility & Inclusion Complexes (Protocol)

User Issue: "Sanggenone C precipitates immediately upon dilution into cell culture media."

Technical Insight: Sanggenone C is highly lipophilic. In pure aqueous environments, it aggregates, which not only prevents bioavailability but can also accelerate autoxidation. The solution is molecular encapsulation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD). The hydrophobic cavity of the CD host accommodates the Sanggenone C guest, while the hydrophilic exterior ensures water solubility.
Protocol: Preparation of Inclusion Complex

Materials:

  • Sanggenone C (Purity >98%)

  • HP-

    
    -CD (Medical Grade)
    
  • Solvent: Ethanol (Absolute) and Deionized Water (Milli-Q)

Step-by-Step Workflow:

  • Phase 1: Dissolution

    • Dissolve Sanggenone C in a minimal volume of absolute ethanol.

    • Dissolve HP-

      
      -CD in deionized water to create a 20% (w/v) solution.
      
    • Molar Ratio Target: 1:2 (Drug:CD) to ensure full encapsulation of the bulky adduct structure.

  • Phase 2: Complexation

    • Add the ethanol solution dropwise to the aqueous CD solution under constant magnetic stirring (600 RPM).

    • Maintain temperature at 25°C. Avoid heating, as this promotes the rDA reaction.

    • Stir for 4–6 hours shielded from light.

  • Phase 3: Solvent Removal

    • Rotary evaporate the ethanol fraction under reduced pressure (Vacuum: 0.08 MPa, Temp: < 35°C).

    • Lyophilize (freeze-dry) the remaining aqueous solution for 24 hours.

  • Phase 4: Validation

    • Reconstitute the resulting white powder in water. It should dissolve clearly without precipitation.

CDComplexation Step1 1. Dissolve Sanggenone C in Ethanol Mixing 3. Dropwise Addition (Stir 4h @ 25°C) Step1->Mixing Step2 2. Dissolve HP-β-CD in Water Step2->Mixing Evap 4. Rotary Evaporation (Remove Ethanol) Mixing->Evap Freeze 5. Lyophilization Evap->Freeze Product Stable Inclusion Complex (Water Soluble) Freeze->Product

Figure 2: Workflow for generating the Sanggenone C : HP-


-CD inclusion complex.

Module 3: Biorelevant Media (FAQ)

Q: Can I use Sanggenone C in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)?

A: The behavior is dichotomous due to the pH profile.[1]

  • In SGF (pH 1.2):

    • Stability: High. The acidic environment protonates the system, stabilizing the Diels-Alder adduct against retro-cleavage.

    • Recommendation: No special additives needed for stability, but solubility may still be low without surfactants.

  • In SIF (pH 6.8 + Pancreatin):

    • Stability: Low. The neutral pH and presence of enzymes/bile salts can accelerate degradation.

    • Recommendation: You must use the inclusion complex (from Module 2) or a nano-emulsion formulation. In "naked" form, Sanggenone C will degrade significantly within 2 hours in SIF, confounding your pharmacokinetic data.

Module 4: Environmental Factors

Q: How sensitive is the compound to light and temperature?

Data Summary Table:

StressorImpactMitigation Strategy
UV Light (254/365 nm) Induces photo-oxidation and ring opening.Use amber glassware; wrap vessels in aluminum foil during bench work.
Temperature (> 40°C) Exponentially increases rDA reaction rate (Arrhenius kinetics).Store stock solutions at -20°C. Perform all processing at 4°C or 25°C. Never boil.
Oxygen Phenolic hydroxyl groups are prone to oxidation (browning).Degas buffers with Nitrogen (

) or Helium prior to use. Add 0.1% Ascorbic Acid if compatible with assay.

References

  • Mechanism of Diels-Alder Adduct Instability: Qi, C., et al. (2016). "Asymmetric Syntheses of the Flavonoid Diels–Alder Natural Products Sanggenons C and O." Journal of the American Chemical Society.[2]

  • Cyclodextrin Complexation Protocols: Wang, J., et al. (2022).[3] "Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside." (Analogous flavonoid protocol). Molecules.

  • Retro-Diels-Alder Reaction in Flavonoids: Tsimogiannis, D., et al. (2007). "Retro-Diels–Alder reaction mechanisms for the formation of 1,3 A+ and 1,3 B+ ions in flavonoid mass spectrometry." ResearchGate.

  • Steric Effects and Antioxidant Stability: Zhang, L., et al. (2018).[4] "Steric Effect of Antioxidant Diels-Alder-Type Adducts: A Comparison of Sanggenon C with Sanggenon D." Molecules.

Sources

Technical Support Center: Sanggenone C Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sanggenone C (CAS: 80651-76-9) is a prenylated flavonoid adduct derived from Morus species.[1][2] While it exhibits potent anti-inflammatory and cytotoxic potential, its high lipophilicity (LogP > 4.5) makes it notoriously difficult to deliver in aqueous cell culture environments.[1]

Users frequently report "crashing out" (precipitation) upon dilution, which leads to false negatives (drug not reaching the cell) or toxicity artifacts (crystals lysing cells physically).[1] This guide provides a root-cause analysis and validated protocols to ensure bioavailable delivery.

Part 1: Diagnostic Triage

Before altering your protocol, identify your specific failure mode using the table below.

SymptomProbable CauseImmediate Action
Visible white flakes in media immediately after adding drug.[1][2]"Solvent Shock" : Rapid change in polarity caused drug to crystallize before dispersing.[1]Discard. Adopt the "Serum-First" protocol (See Part 3).[1][2]
Cloudiness/Turbidity develops after 1-2 hours.[1][2]Ostwald Ripening : Micro-precipitates are aggregating into larger crystals.[1]Check under microscope (40x).[1][2] If crystals present, reduce concentration or increase BSA.
High cytotoxicity in Control (Vehicle) wells.[1]Solvent Toxicity : Final DMSO concentration exceeds cell tolerance (>0.1-0.5%).[1][2]Calculate final DMSO %.[1] If >0.1%, switch to high-concentration stock or Cyclodextrin method.
Inconsistent IC50 values between replicates.Adsorption : Drug is sticking to plastic tips or tube walls due to hydrophobicity.[1]Use low-retention tips; switch to glass-coated or solvent-resistant plasticware.[1][2]

Part 2: Preparation of Stock Solutions

The Golden Rule: Never attempt to dissolve Sanggenone C directly into water or media.[1] It requires an organic cosolvent.[1]

Protocol A: The High-Concentration DMSO Stock

Why this matters: To keep the final DMSO volume on your cells low (<0.1%), your stock concentration must be high (typically 1000x the working concentration).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered.[1][2] Avoid Ethanol if possible, as it evaporates rapidly, changing the concentration of your stock over time.

  • Weighing: Weigh the powder into a glass vial (avoid static-prone plastics).

  • Dissolution: Add DMSO to achieve a 10 mM to 50 mM stock concentration.

    • Troubleshooting: If the powder floats, vortex vigorously for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C protected from light.

Part 3: Dilution Strategies (The "Anti-Crash" Workflows)

This is where 90% of experiments fail. When you drop hydrophobic DMSO stock into water, the local environment changes instantly, forcing the drug out of solution.

Method 1: The "Serum-First" Technique (Recommended)

Mechanism:[1][2] Serum albumin (BSA/FBS) acts as a natural carrier protein.[1] By introducing the drug to serum before the bulk aqueous media, you allow the albumin to sequester the Sanggenone C, preventing precipitation.

Step-by-Step:

  • Calculate the total volume of media needed (e.g., 10 mL).

  • Aliquot the required amount of FBS (e.g., 1 mL for 10% final) into a sterile tube.

  • Critical Step: Add your Sanggenone C DMSO stock directly into the 100% FBS while vortexing gently.[1]

    • Note: The high protein content stabilizes the hydrophobic molecule.

  • Incubate the Drug-FBS mixture for 5-10 minutes at room temperature.

  • Add the remaining culture media (9 mL) to the Drug-FBS mixture.

  • Filter sterilize (0.22 µm PES membrane) only if necessary, but be aware this may remove some drug bound to large aggregates.[1]

Method 2: The Intermediate Dilution (Step-Down)

Mechanism: Reduces the "polarity shock" by using an intermediate solvent step.

  • Prepare your 10 mM stock in DMSO.[1]

  • Dilute 1:10 in pure ethanol or sterile PBS containing 5% BSA .

  • Add this intermediate solution to your final media.

Part 4: Visualizing the Decision Logic

The following diagram illustrates the workflow for determining the correct solubilization strategy based on your target concentration and observation of precipitation.

Sanggenone_Solubility_Workflow Start Start: Sanggenone C Powder DMSO_Stock Prepare Stock in DMSO (10 - 50 mM) Start->DMSO_Stock Target_Conc Determine Final Concentration needed in Media DMSO_Stock->Target_Conc Check_Conc Is Final Conc > 50 µM? Target_Conc->Check_Conc Standard_Dilution Standard Dilution: Add Stock to Media while Vortexing Check_Conc->Standard_Dilution No (<50 µM) Serum_First Serum-First Protocol: Add Stock to 100% FBS -> Then Media Check_Conc->Serum_First Yes (>50 µM) Microscope_Check Microscopy Check (40x) After 1 Hour Standard_Dilution->Microscope_Check Serum_First->Microscope_Check Precipitate Precipitate Visible? Microscope_Check->Precipitate Success Proceed to Assay Precipitate->Success No (Clear) Advanced_Sol Switch to HP-β-Cyclodextrin Complexation Precipitate->Advanced_Sol Yes (Crystals)

Figure 1: Decision tree for Sanggenone C solubilization. The "Serum-First" pathway is prioritized for higher concentrations to mitigate hydrophobicity-induced precipitation.[1][2]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Cyclodextrins if DMSO is toxic to my specific cell line? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent alternative.[1][2]

  • Protocol: Prepare a 20-40% (w/v) solution of HP-β-CD in water or PBS. Add Sanggenone C to this solution and sonicate for 30-60 minutes at 37°C. The cyclodextrin forms an inclusion complex, encapsulating the hydrophobic drug and making it water-soluble without organic solvents.[2]

Q: My media turned yellow after adding the drug. Is this contamination? A: Likely not.[1] Sanggenone C is a flavonoid, and many flavonoids act as pH indicators or have intrinsic color (yellow/orange). However, if the yellowing is accompanied by turbidity (cloudiness) that settles at the bottom, it is precipitation.

Q: What is the maximum DMSO concentration my cells can tolerate? A:

  • Robust lines (HeLa, HEK293, CHO): Typically tolerate up to 0.5% DMSO.[1]

  • Sensitive lines (Primary neurons, Stem cells): Tolerate <0.1% DMSO.[1]

  • Always run a "Vehicle Control" (Media + DMSO only) to normalize your data.[1]

Q: How stable is Sanggenone C in media? A: Like most flavonoids, it is sensitive to oxidation and light.[1]

  • Recommendation: Prepare fresh dilutions immediately before use. Do not store diluted media for >24 hours.[1][3] Keep treated plates in the dark (wrap in foil if the incubator has a glass door).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 442458, Sanggenon C.[1] Retrieved from [Link][1][2]

  • Jagiellonian Center of Innovation (n.d.). The Study of the Influence of DMSO on Human Fibroblasts Proliferation In-Vitro.[4] Retrieved from [Link][1][2][4]

Sources

Technical Support Center: Minimizing Impurities During Sanggenone C Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Sanggenone C. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this potent flavonoid from natural sources, primarily Morus (Mulberry) root bark. Obtaining high-purity Sanggenone C is critical for accurate pharmacological studies and preclinical development. This guide provides direct answers to common challenges, explains the rationale behind purification strategies, and offers detailed protocols to enhance the purity and yield of your final product.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses high-level questions that often arise during the planning and execution of a Sanggenone C purification campaign.

Q1: What are the most common impurities I should expect when purifying Sanggenone C from Morus alba?

A1: The impurity profile is directly related to the natural source material. Morus alba root bark is rich in a variety of phenolic compounds.[1] You can expect to encounter:

  • Structurally Similar Flavonoids: Other prenylated flavonoids such as Sanggenone D, Kuwanon G, and Morusin are the most challenging impurities due to their similar polarity and chromatographic behavior.[1][2]

  • Common Flavonols: Simpler flavonoids like Morin, Quercetin, and Rutin are also present.[1]

  • Polar Compounds: Sugars, glycosides, and organic acids are highly polar and are typically removed during the initial solvent partitioning steps.[3][4]

  • Non-Polar Compounds: Waxes, fats, and chlorophylls (if using aerial parts) can contaminate the initial crude extract but are usually removed with a non-polar solvent wash or during silica gel chromatography.[3]

  • Degradation Products: Sanggenone C, like many complex flavonoids, can be sensitive to pH and heat.[5] Improper handling or harsh conditions can generate artifacts that complicate purification.

Q2: How does my initial extraction method impact the downstream impurity profile?

A2: The initial extraction is a critical step that sets the stage for the entire purification process. The choice of solvent determines which classes of compounds are co-extracted with your target.

  • High-Polarity Solvents (e.g., 80% Methanol/Water): This is a common choice and is effective for extracting a broad range of flavonoids, including Sanggenone C.[6] However, it will also pull a significant amount of highly polar impurities like glycosides and tannins, which must be removed later.[4]

  • Medium-Polarity Solvents (e.g., Ethyl Acetate, Acetone): Using these solvents for direct extraction can yield a "cleaner" crude extract, enriched in less polar flavonoids (aglycones) like Sanggenone C, while leaving behind the most polar impurities.[3][7]

  • Temperature: Elevated temperatures can increase extraction efficiency but also risk thermal degradation of thermolabile compounds, creating new impurities before you even begin chromatography.[5] For flavonoids, extraction at or near room temperature is often a good balance.[6]

Q3: My Sanggenone C seems to be degrading during purification, especially on the silica column. What's happening and how can I prevent it?

A3: This is a classic problem encountered with flavonoids. The primary culprit is often the stationary phase itself. Standard silica gel is slightly acidic, which can catalyze the degradation of acid-sensitive compounds.[8] This leads to streaking on the column, irreversible adsorption, and the creation of degradation artifacts, resulting in low recovery and impure fractions.[8]

Prevention Strategies:

  • Test Stability: Before committing your entire batch, spot your sample on a silica TLC plate, let it sit for a few hours, and then develop it. If you see new spots or significant streaking that wasn't there initially, you have a stability issue.[8]

  • Use Deactivated Silica: You can deactivate silica gel by treating it with a base (like triethylamine) included in the mobile phase or by pre-washing the column. However, this can alter selectivity.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like C18 (reverse-phase).[8]

  • Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for extended periods.

  • Use Orthogonal Methods: Techniques like Sephadex LH-20 or High-Speed Counter-Current Chromatography (HSCCC) avoid a solid stationary phase altogether, eliminating this risk.[3][9]

Q4: What is the most reliable way to assess the purity of my final Sanggenone C sample?

A4: No single method tells the whole story. A multi-faceted approach is required for an authoritative purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A high-resolution column with a diode-array detector (DAD) can quantify purity as a percentage of the main peak area relative to the total area. It is excellent for detecting other UV-active impurities.[6][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your main peak, verifying it is Sanggenone C. It is also invaluable for identifying the molecular weights of impurity peaks, giving you clues to their identity.[11]

  • Quantitative Nuclear Magnetic Resonance (qNMR): This is the gold standard for determining absolute purity.[12] Unlike chromatography, which provides a relative purity (e.g., 98% by HPLC), qNMR measures the molar quantity of the analyte against a certified internal standard. This method can detect non-UV-active impurities like residual solvents or water that are invisible to HPLC-UV.[11][12]

Section 2: Troubleshooting Guide - Tackling Specific Experimental Problems

This section uses a problem-and-solution format to address specific issues you may encounter in the lab.

Problem 1: Poor Resolution in Silica Gel Chromatography. My fractions are all mixed, and I can't separate Sanggenone C from other yellow-colored bands.

  • Underlying Cause: This issue typically stems from one of three factors: an inappropriate solvent system, column overloading, or on-column degradation. Flavonoids often appear as yellow bands, and those with similar structures will have very close retention factors (Rf).

  • Troubleshooting & Optimization:

    • Refine Your Solvent System: The goal is to achieve a target Rf of 0.3-0.4 for Sanggenone C on TLC for optimal column separation.[8] Systematically test solvent systems. A common starting point for flavonoids is a gradient of n-hexane and ethyl acetate.[6] If separation is poor, try introducing a third solvent like acetone or chloroform in small percentages to modify selectivity.

    • Check for Overloading: You may be loading too much sample for the column size. A general rule is to load 1-5% of the silica gel weight. Exceeding this capacity leads to broad, overlapping peaks.

    • Switch to a Different Adsorbent: If silica is causing degradation or failing to resolve the impurities, switch to an orthogonal method. Sephadex LH-20 chromatography, using a solvent like methanol, separates compounds based on a combination of size exclusion and polarity, which can effectively resolve flavonoids that co-elute on silica.[3]

Problem 2: A persistent impurity peak with a similar retention time to Sanggenone C is visible in my analytical HPLC.

  • Underlying Cause: This is likely a structurally related impurity, possibly an isomer or another prenylated flavonoid, which has very similar physicochemical properties to Sanggenone C.[13] Standard C18 columns may not be able to resolve them.

  • Troubleshooting & Optimization:

    • Optimize HPLC Method: Before moving to preparative scale, optimize the analytical method.

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties (methanol is protic, acetonitrile is aprotic) can alter selectivity and may resolve the peaks.[14]

      • Adjust pH: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can sharpen peaks and improve resolution for phenolic compounds.

      • Lower the Gradient Slope: A shallower gradient around the elution time of your compound increases the resolution between closely eluting peaks.

    • Employ High-Speed Counter-Current Chromatography (HSCCC): This is a powerful technique for separating compounds with similar polarities.[15] HSCCC is a form of liquid-liquid chromatography that avoids solid supports, preventing irreversible adsorption and providing high recovery.[9][16] By carefully selecting the two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water), you can achieve a separation based on subtle differences in partition coefficients (K values) that is often superior to solid-phase chromatography for these types of challenging separations.[13]

Problem 3: Very low recovery of Sanggenone C after preparative HPLC.

  • Underlying Cause: Low recovery in preparative HPLC can result from several factors: poor solubility in the mobile phase, irreversible adsorption to the column/hardware, or degradation during the run.

  • Troubleshooting & Optimization:

    • Address Solubility (Overloading Strategy): Sanggenone C has limited water solubility. If your sample precipitates upon injection into the aqueous mobile phase, it will cause peak distortion and loss of material.

      • Dissolve in a Strong Solvent: Dissolve the sample in a small amount of a strong organic solvent (like DMSO or DMF) before diluting with the mobile phase.

      • Favor Concentration Overloading: It is often better to inject a smaller volume of a more concentrated sample than a large volume of a dilute one. This minimizes peak broadening caused by the injection volume.[17]

    • Perform a Column Wash: After the run, wash the column with a very strong solvent (e.g., 100% isopropanol or acetone) to see if you can recover any adsorbed material. If a significant amount elutes, it indicates strong, undesirable interactions with the stationary phase.

    • Check for Stability: Collect a fraction and immediately re-inject it into an analytical HPLC. If new peaks appear or the main peak is smaller than expected, the compound may be degrading under the run conditions (e.g., due to pH or prolonged exposure to metal surfaces in the HPLC system).

Problem 4: The separation I perfected at the 100mg scale is failing at the 5g scale.

  • Underlying Cause: Scaling up chromatography is not always linear. Factors like column packing, heat dissipation, and fluid dynamics change significantly at larger scales.[18] A method optimized on a small analytical column often fails to translate directly to a large preparative column.

  • Troubleshooting & Optimization:

    • Maintain Linear Velocity: The most critical parameter to keep constant during scale-up is the linear flow rate (cm/hr), not the volumetric flow rate (mL/min). You must increase the volumetric flow rate in proportion to the square of the column's radius to maintain the same linear velocity and, therefore, the same residence time.[18]

    • Column Packing is Crucial: At a large scale, improper column packing can lead to channeling, where the solvent creates preferential paths through the media bed, resulting in disastrously poor separation.[18] Ensure the column is packed uniformly and has a good plate count before use.

    • Anticipate Higher Backpressure: Larger columns with longer bed lengths will generate significantly higher backpressure. Ensure your pump and hardware are rated for the expected pressure.

    • Consider Resin Cost and Availability: The specialized resin that worked beautifully at the lab scale may be prohibitively expensive or unavailable in the quantities needed for large-scale purification.[18] Plan your scale-up strategy with commercially available, scalable media in mind from the beginning.

Section 3: Key Experimental Protocols & Workflows

These protocols represent a robust, multi-step strategy for achieving high-purity Sanggenone C.

Purification Workflow Overview

The following diagram illustrates the logical flow from raw plant material to a highly purified final product, indicating the stages where different classes of impurities are removed.

PurificationWorkflow cluster_0 Initial Extraction & Cleanup cluster_1 Impurity Removal cluster_2 Primary Chromatographic Purification cluster_3 Impurity Removal cluster_4 High-Resolution Polishing Step cluster_5 Impurity Removal A Dried Morus Root Bark B Maceration with 80% Methanol A->B C Crude Methanolic Extract B->C D Solvent Partitioning (EtOAc/Water) C->D E Ethyl Acetate Fraction (Enriched in Sanggenone C) D->E F Aqueous Fraction (Sugars, Glycosides, Polar Salts) D->F G Silica Gel Column Chromatography (Hexane/EtOAc Gradient) E->G H Semi-Pure Sanggenone C Fractions G->H K Early Fractions (Non-polar lipids, some flavonoids) G->K I Sephadex LH-20 Chromatography (100% Methanol) H->I J Purified Sanggenone C Fractions I->J L Late Fractions (More polar flavonoids, e.g., Morin) I->L M Preparative HPLC or HSCCC J->M N High-Purity Sanggenone C (>98%) M->N O Trace Isomers & Structurally Similar Flavonoids M->O

Caption: Overall purification workflow for Sanggenone C.

Protocol 1: Optimized Two-Stage Column Chromatography

This protocol combines the high capacity of silica gel with the different selectivity of Sephadex LH-20 for efficient primary purification.

Stage 1: Silica Gel Chromatography

  • Preparation: Dry the enriched ethyl acetate fraction onto a small amount of silica gel (approx. 2x the sample weight) to create a dry-load powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) in n-hexane. The amount of silica should be 50-100 times the weight of your sample.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15... v/v).

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with anisaldehyde or visualizing under UV light. Pool the fractions containing the main yellow band corresponding to Sanggenone C.

  • Evaporation: Evaporate the pooled fractions under reduced pressure.

Stage 2: Sephadex LH-20 Chromatography

  • Rationale: This step is crucial for removing impurities that have similar polarity to Sanggenone C on silica, as Sephadex LH-20 separates based on molecular size and hydrogen bonding interactions.[3]

  • Column Preparation: Swell Sephadex LH-20 resin in 100% methanol for several hours. Pack a column by pouring the slurry and allowing it to settle.

  • Loading: Dissolve the semi-pure material from Stage 1 in a minimal amount of methanol and load it onto the column.

  • Elution: Elute the column with 100% methanol at a slow, steady flow rate.

  • Monitoring: Monitor the fractions by HPLC. Sanggenone C will typically elute as a well-defined peak. Pool the purest fractions.

Protocol 2: High-Resolution Purification via HSCCC

This protocol is for the final polishing step to remove closely related impurities.[9]

  • Solvent System Selection: The choice of the two-phase solvent system is the most critical parameter. A widely used system for flavonoids is n-hexane-ethyl acetate-methanol-water (HEMWat) .[13] The ratio must be optimized experimentally. A common starting point is a ratio like 3:7:5:5 (v/v/v/v) .

  • System Preparation:

    • Mix the chosen solvents thoroughly in a separation funnel and allow the phases to separate.

    • Degas both the upper (stationary) phase and the lower (mobile) phase.

  • HSCCC Operation:

    • Fill the entire column with the stationary phase.

    • Set the desired rotation speed (e.g., 800-1800 rpm).[13]

    • Pump the mobile phase through the column until hydrodynamic equilibrium is reached (i.e., the mobile phase is eluting from the outlet). The retention of the stationary phase should ideally be >40%.[9]

  • Sample Injection: Dissolve the purified fractions from the previous step in a small volume of the solvent system (a 1:1 mix of both phases often works well) and inject it into the sample loop.

  • Elution and Collection: Elute with the mobile phase at a constant flow rate (e.g., 1-5 mL/min) and collect fractions based on the UV detector signal.[9]

  • Analysis: Analyze the collected fractions by HPLC to identify and pool the high-purity Sanggenone C.

Section 3: Data Interpretation & Purity Analysis

A robust assessment of purity relies on using orthogonal analytical techniques. Each method provides a different piece of the puzzle.

Troubleshooting Impurity Co-elution

Use this decision tree when facing a persistent impurity in your final purification step.

Troubleshooting cluster_hplc HPLC Method Optimization cluster_ortho Orthogonal Purification Technique start Impurity Co-elution Detected by HPLC opt_solvent Change Organic Modifier? (e.g., ACN to MeOH) start->opt_solvent opt_grad Decrease Gradient Slope? opt_solvent->opt_grad No Resolution success Purity Goal Achieved opt_solvent->success Resolved opt_ph Adjust Mobile Phase pH? opt_grad->opt_ph No Resolution opt_grad->success Resolved opt_ph->success Resolved failure Impurity Still Present opt_ph->failure No Resolution hsccc Switch to HSCCC? (Liquid-Liquid Partition) prep_sfc Consider Preparative SFC? (Different Selectivity) hsccc->prep_sfc If HSCCC Fails or is Unavailable hsccc->success Resolved prep_sfc->success Resolved failure->hsccc

Caption: Decision tree for resolving co-eluting impurities.

Comparison of Key Purity Assessment Methods

The table below summarizes the strengths and applications of the primary analytical techniques used for final purity assessment.

Analytical Technique Principle What It Measures Strengths & Limitations
HPLC-UV/DAD [6]Differential partitioning between a liquid mobile phase and a solid stationary phase.Relative purity of UV-active compounds.Strengths: High resolution, excellent for routine purity checks, widely available. Limitations: Blind to non-UV-active impurities (e.g., water, some salts, residual solvents). Purity is relative (Area %).
LC-MS [11]HPLC separation followed by mass-based detection.Molecular weight of the main compound and impurities.Strengths: Confirms identity of the target compound. Helps in the structural elucidation of unknown impurities. Extremely sensitive. Limitations: Response can be non-linear, making it difficult to quantify without standards.
Quantitative NMR (qNMR) [12]The area of an NMR peak is directly proportional to the number of nuclei.Absolute purity (molar concentration) against a certified internal standard.Strengths: A primary ratio method providing absolute purity. Detects a wide range of impurities, including those invisible to UV. Universal detection principle. Limitations: Requires a pure, stable internal standard. Lower sensitivity compared to MS.

By combining these troubleshooting strategies, robust purification protocols, and a comprehensive analytical approach, researchers can consistently overcome the challenges associated with isolating Sanggenone C and obtain the high-purity material required for rigorous scientific investigation.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Chemical Structure of Sanggenon C.
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • ResearchGate. (2017).
  • Liu, et al. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Nutrition.
  • Labcompare. (2022).
  • Das, B. et al. (2022). High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia.
  • BenchChem. (2025). A Comparative Guide to Verifying the Purity of Synthesized 3-Penten-2-one.
  • University of Warwick.
  • Li, H. et al. (2019).
  • Sun, Y. et al. (2022). High-speed counter-current chromatography method for the preparative separation of potential antioxidant ingredients from Paeonia lactiflora Pall.
  • Biopurify. CAS 81422-93-7 | Sanggenone D.
  • Drug Development and Delivery. (2023). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Al-Mrad, M. F. et al. (2023).
  • Bio-Rad.
  • BenchChem. (2025).
  • Semwal, P. et al. (2021). Morus alba: a comprehensive phytochemical and pharmacological review. Journal of Berry Research.

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Validation & Comparative

Technical Comparison Guide: Sanggenone C vs. Bortezomib Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Sanggenone C , a prenylated flavonoid derived from Morus species, and Bortezomib (PS-341) , the first-in-class synthetic dipeptide boronic acid proteasome inhibitor.

While both compounds target the 20S proteasome core particle , their pharmacological profiles differ significantly. Bortezomib is a high-potency (nanomolar), reversible inhibitor used clinically for multiple myeloma. Sanggenone C serves as a moderate-potency (micromolar) natural product scaffold with a distinct toxicity profile, primarily used in preclinical research to explore non-boronic acid pharmacophores.

Key Differentiator: Bortezomib exhibits


1000-fold greater potency (

in nM range) compared to Sanggenone C (

in

M range), but Sanggenone C offers a unique structural template (Diels-Alder adduct) that may bypass specific resistance mechanisms associated with boronic acid warheads.

Mechanistic Profile & Molecular Interactions[1][2]

The Target: 20S Proteasome -Subunits

The eukaryotic 20S proteasome contains three catalytic subunits:

  • 
    1 (Caspase-like) 
    
  • 
    2 (Trypsin-like) 
    
  • 
    5 (Chymotrypsin-like)  – The primary target for anti-neoplastic activity.
    

Both compounds primarily inhibit the


5 subunit , blocking the degradation of pro-apoptotic proteins (e.g., p27, Bax, I

B

), leading to cell cycle arrest and apoptosis.
Bortezomib: The Boronic Acid Warhead
  • Mechanism: Reversible, slow-binding inhibition.

  • Interaction: The boron atom acts as a pseudo-phosphorylation agent. It accepts the oxygen lone pair from the hydroxyl group of the N-terminal Threonine-1 (Thr1) residue within the

    
    5 active site.
    
  • Chemistry: Forms a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. This complex is stable but reversible.

Sanggenone C: The Aromatic Ketone Scaffold[3]
  • Mechanism: Competitive inhibition (likely irreversible or tight-binding due to electrophilic features).

  • Interaction: Sanggenone C possesses a bulky aromatic ketone structure and a prenyl group. The ketone moiety interacts with the N-terminal Thr1 of the

    
    5 subunit.
    
  • Chemistry: Unlike Bortezomib's boronic acid, Sanggenone C relies on its electrophilic enone/chalcone-like system, potentially acting as a Michael acceptor to form covalent adducts or tight non-covalent interactions within the hydrophobic S1 pocket.

Visualization: Mechanism of Action Pathways

ProteasomeInhibition Compound_B Bortezomib (Boronic Acid) Target 20S Proteasome (Beta-5 Subunit / Thr1) Compound_B->Target High Affinity (nM) Compound_S Sanggenone C (Prenylated Flavonoid) Compound_S->Target Moderate Affinity (µM) Intermediate_B Tetrahedral Borate Intermediate Target->Intermediate_B Bortezomib Binding Intermediate_S Aromatic Ketone Interaction Target->Intermediate_S Sanggenone Binding Block Blockade of Protein Degradation Intermediate_B->Block Intermediate_S->Block Effect1 Accumulation of Ubiquitinated Proteins Block->Effect1 Effect2 Accumulation of p27 / IkB-alpha Block->Effect2 Outcome Apoptosis & Cell Cycle Arrest Effect1->Outcome Effect2->Outcome

Caption: Comparative signaling cascade showing how both compounds converge on the


5 subunit to trigger apoptotic pathways.

Quantitative Performance Metrics

The following data contrasts the potency and selectivity of the two compounds. Note the distinct orders of magnitude in


 values.
MetricBortezomib (Standard)Sanggenone C (Alternative)
Primary Target 20S Proteasome (

5 subunit)
20S Proteasome (

5 subunit)
Binding Type Reversible (Slow off-rate)Competitive / Tight-binding
Enzymatic

(Purified 20S)
< 10 nM (High Potency)~ 4.0 µM (Moderate Potency)
Cellular

(Lysate/Whole Cell)
2.5 – 10 nM 10 – 25 µM
Selectivity High for

5 >

1 >>

2
Preferential for

5 (Chymotrypsin-like)
Cell Cycle Arrest G2/M PhaseG0/G1 Phase (Cell line dependent)
Source SyntheticNatural (Morus cathayana)

Data Interpretation:

  • Bortezomib is the gold standard for maximal inhibition. It is lethal to cells at single-digit nanomolar concentrations.

  • Sanggenone C requires micromolar concentrations to achieve similar enzymatic blockade. However, its natural origin and distinct structure make it a valuable tool for studying proteasome inhibition in cells resistant to boronic acids.

Experimental Protocols

To objectively compare these compounds, researchers should utilize a Fluorogenic Peptide Substrate Assay . This system is self-validating as it directly correlates fluorescence emission with enzymatic cleavage.

Protocol A: In Vitro 20S Proteasome Activity Assay

Objective: Determine the


 of Sanggenone C vs. Bortezomib using the specific substrate Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).

Reagents:

  • Purified 20S Proteasome (Human or Rabbit).

  • Substrate: Suc-LLVY-AMC (Specific for

    
    5 Chymotrypsin-like activity).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM EDTA.

  • Inhibitors: Bortezomib (Dissolved in DMSO), Sanggenone C (Dissolved in DMSO).

Workflow:

  • Preparation: Dilute inhibitors in Assay Buffer to 10x desired final concentrations.

    • Bortezomib Range: 0.1 nM – 100 nM.

    • Sanggenone C Range: 0.1 µM – 100 µM.

  • Incubation: Mix 90 µL of Proteasome solution (0.5 µg/mL) with 10 µL of inhibitor. Incubate at 37°C for 30 minutes .

    • Why: Pre-incubation allows the inhibitor to bind the active site (Thr1) before the substrate competes.

  • Reaction Start: Add 50 µL of Suc-LLVY-AMC (Final concentration 50 µM).

  • Measurement: Monitor fluorescence kinetics for 60 minutes.

    • Excitation: 380 nm | Emission: 460 nm.

  • Validation: Include a "No Enzyme" blank and a "DMSO only" control. The "DMSO only" slope represents 100% activity.

Protocol B: Cell-Based Ubiquitin Accumulation (Western Blot)

Objective: Confirm that enzymatic inhibition translates to intracellular blockage of protein degradation.

Workflow:

  • Treatment: Treat cancer cells (e.g., H22, MCF-7) with:

    • Bortezomib (10 nM and 50 nM)

    • Sanggenone C (10 µM and 50 µM)[1]

    • Duration: 6 – 12 hours.[2]

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors (excluding proteasome inhibitors).

  • Blotting: Perform SDS-PAGE and Western Blot.

  • Targets:

    • Ubiquitin: Look for a high molecular weight "smear" (indicating accumulation of poly-ubiquitinated proteins).

    • p27/Kip1: A specific proteasome substrate that should accumulate upon inhibition.

    • GAPDH: Loading control.

Visualization: Experimental Workflow

AssayWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection Step1 Purified 20S Proteasome Step3 30 min Pre-incubation Step1->Step3 Step2 Inhibitor (BTZ or SC) Step2->Step3 Step4 Add Substrate (Suc-LLVY-AMC) Step3->Step4 Step5 Cleavage of AMC Fluorophore Step4->Step5 Enzymatic Action Step6 Measure Fluorescence (Ex 380 / Em 460) Step5->Step6

Caption: Step-by-step workflow for the fluorogenic 20S proteasome activity assay.

References

  • Sanggenon C decreases tumor cell viability associated with proteasome inhibition. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: Sanggenon C proteasome)

  • Bortezomib: Mechanism of Action and Clinical Profile. Source: Cancer Network URL:[Link]

  • Structure-Based Design of Fluorogenic Substrates for Proteasome Subunits. Source: PubMed Central (PMC) URL:[Link]

Sources

Structure-Activity Relationship (SAR) of Sanggenone C Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sanggenone C (SGC) is a prenylated flavanone and a Diels-Alder adduct derived from the root bark of Morus species (e.g., Morus alba). It is characterized by a unique chalcone-flavanone hybrid structure formed via an enzymatic [4+2] cycloaddition. This guide analyzes the Structure-Activity Relationship (SAR) of Sanggenone C and its primary analogs (Sanggenone D, Kuwanon G, and Sanggenon G), focusing on how specific structural modifications—particularly the prenyl side chains and the cyclohexene ring—dictate their diverse pharmacological profiles, ranging from cytotoxicity to enzyme inhibition.

Structural Anatomy & Chemical Logic

The biological potency of Sanggenone C stems from three core structural domains. Understanding these domains is critical for interpreting the SAR data presented in Section 3.

  • The Flavanone Backbone (A & C Rings): Provides the scaffold for protein binding. Hydroxylation at C-5 and C-7 is essential for hydrogen bonding with enzyme active sites (e.g., PTP1B, Tyrosinase).

  • The Diels-Alder Adduct (Cyclohexene Ring): A bulky, hydrophobic moiety formed by the cycloaddition of a dehydroprenylphenol and a chalcone. This region drives the compound's lipophilicity and membrane permeability.

  • The Prenyl Side Chains:

    • Open Chain (Sanggenone C): High flexibility and lipophilicity; enhances cell membrane penetration (cytotoxicity).

    • Cyclized Chain (Sanggenone D): The prenyl group cyclizes with a hydroxyl group to form a pyran ring. This increases solubility but reduces the number of free hydroxyl donors, altering enzyme binding affinity.

Diagram 1: SAR Logic Flow

The following logic map illustrates how structural variations between Sanggenone C and D translate into functional differences.

SAR_Logic cluster_legend Key SGC Sanggenone C (Open Prenyl Chain) Feature_Lip High Lipophilicity (Membrane Permeability) SGC->Feature_Lip Promotes SGD Sanggenone D (Cyclized Pyran Ring) Feature_OH Reduced Free -OH Groups (Loss of H-Bond Donor) SGD->Feature_OH Causes Feature_Sol Increased Solubility SGD->Feature_Sol Causes Activity_Cyto High Cytotoxicity (Cancer Cell Apoptosis) Feature_Lip->Activity_Cyto Enhances Uptake Activity_Enz Altered Enzyme Affinity (e.g., Alpha-Glucosidase) Feature_OH->Activity_Enz Weakens Binding Activity_Tyr Potent Tyrosinase Inhibition (IC50 = 7.3 µM) Feature_Sol->Activity_Tyr Modulates Bioavailability Blue: Parent Compound Blue: Parent Compound Red: Analog Red: Analog Blue: Parent Compound->Red: Analog Green: High Potency Green: High Potency Red: Analog->Green: High Potency

Caption: Structural divergence between Sanggenone C and D dictates the trade-off between cytotoxicity (favored by lipophilicity) and specific enzyme inhibition (favored by specific steric configurations).

Comparative SAR Analysis

Tyrosinase Inhibition (Melanogenesis)

Sanggenone D (SGD) exhibits superior inhibitory activity compared to Sanggenone C and the standard control, Kojic Acid. The cyclization in SGD appears to lock the molecule into a conformation that fits the tyrosinase active site more effectively than the flexible open chain of SGC.

Table 1: Comparative Tyrosinase Inhibitory Activity

CompoundStructural FeatureIC50 (µM)Relative Potency
Sanggenone D Cyclized prenyl (Pyran ring)7.3 Very High (3.4x Kojic Acid)
Kojic Acid Standard Control24.8High
Kuwanon C Open prenyl chain (Similar to SGC)49.2Moderate
Morusin Prenylated flavone> 200Inactive

Analysis: The dramatic difference between Sanggenone D and Kuwanon C (which shares the open prenyl feature with Sanggenone C) suggests that the rigidification of the prenyl side chain via cyclization is a pharmacophore requirement for maximal tyrosinase inhibition.

Alpha-Glucosidase Inhibition (Diabetes)

In contrast to tyrosinase, alpha-glucosidase inhibition relies heavily on hydrogen bonding. Here, the open-chain analogs (like Kuwanon G) often outperform the cyclized analogs (Sanggenone D) because cyclization consumes a phenolic hydroxyl group, removing a critical hydrogen bond donor.

Table 2: Alpha-Glucosidase Inhibition Profile

CompoundIC50 (µM)Mechanism of ActionBinding Force
Kuwanon G 38.3CompetitiveH-bonds + Hydrophobic
Sanggenone D 45.1Mixed (Non-comp/Anti-comp)Hydrophobic (Reduced H-bonds)
Acarbose 0.31CompetitiveElectrostatic/H-bonds

Analysis: While both compounds are active, the loss of the free hydroxyl group in Sanggenone D leads to a lower binding affinity (higher IC50) compared to Kuwanon G. This demonstrates that preservation of free phenolic hydroxyls is crucial for targeting alpha-glucosidase.

Cytotoxicity & Apoptosis

Sanggenone C is generally more cytotoxic than Sanggenone D. This is attributed to the lipophilicity of the open prenyl chain in SGC, which facilitates passive diffusion across the cancer cell membrane, allowing it to target intracellular mitochondria and proteasomes.

  • Sanggenone C: Induces mitochondrial dysfunction, ROS generation, and downregulates the DAPK1/MIB1 axis.

  • Sanggenone D: Higher water solubility makes it less permeable to lipid bilayers, resulting in lower cytotoxicity in solid tumor models (e.g., Gastric, Colon).

Mechanistic Pathways

Sanggenone C exerts its anti-cancer effects through a multi-target mechanism involving oxidative stress and inflammation modulation.

Diagram 2: Sanggenone C Apoptosis Signaling Pathway

The following diagram maps the intracellular cascade triggered by Sanggenone C in cancer cells.

Apoptosis_Pathway SGC Sanggenone C ROS ROS Generation (Oxidative Stress) SGC->ROS Induces iNOS iNOS Expression SGC->iNOS Downregulates NFkB NF-κB Pathway SGC->NFkB Inhibits Mito Mitochondrial Dysfunction ROS->Mito Damages Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release NO Nitric Oxide (NO) iNOS->NO Produces NFkB->iNOS Transcriptional Activation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Sanggenone C acts as a dual-edge sword: it inhibits survival signaling (NF-κB/iNOS) while simultaneously triggering mitochondrial stress via ROS, leading to apoptosis.

Experimental Protocols

To ensure reproducibility, the following validated protocols are recommended for assessing the activities described above.

Tyrosinase Inhibition Assay (Cell-Free)

Validates the data in Table 1.

  • Reagents: Phosphate buffer (0.1 M, pH 6.8), L-DOPA (2.5 mM), Mushroom Tyrosinase (1000 U/mL), Test compounds (dissolved in DMSO).

  • Procedure:

    • In a 96-well plate, mix 120 µL phosphate buffer and 20 µL of tyrosinase solution.

    • Add 20 µL of the test compound (Sanggenone C/D) at varying concentrations.

    • Incubate at 25°C for 10 minutes.

    • Add 40 µL of L-DOPA solution to initiate the reaction.

    • Incubate for 20 minutes at 25°C.

  • Measurement: Monitor dopachrome formation by measuring absorbance at 475 nm .

  • Calculation: % Inhibition =

    
    . Determine IC50 using non-linear regression.
    
Cell Viability & Apoptosis Assay (MTT)

Validates the cytotoxicity claims in Section 3.3.

  • Cell Lines: HT-29 (Colon), AGS (Gastric), or HeLa (Cervical).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Treatment: Treat with Sanggenone C (0–100 µM) for 24h and 48h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL); incubate for 4h at 37°C.

  • Solubilization: Remove supernatant, add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm .

  • Verification: Confirm apoptosis via Annexin V-FITC/PI staining using flow cytometry (expect increase in Sub-G1 population).

References

  • Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase. Nutrients, 2025.[1]

  • The concentration-dependent tyrosinase inhibition of kuwanon C and sanggenone D. ResearchGate, citing Lee et al., 2004.

  • Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation. Oncology Reports, 2017.

  • Discovery of prenylated flavonoids with dual activity against influenza virus and Streptococcus pneumoniae. Scientific Reports, 2016.[2]

  • Inhibition of protein tyrosine phosphatase 1B by flavonoids: A structure-activity relationship study. Food and Chemical Toxicology, 2018.[3]

Sources

A Comparative Analysis of the Bioactivities of Sanggenone C and Kuwanon G: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of natural product research, the flavonoids Sanggenone C and Kuwanon G, both predominantly isolated from the root bark of Morus species (mulberry), have emerged as compelling candidates for therapeutic development.[1][2] Their intricate chemical structures bestow upon them a diverse array of biological activities. This guide provides an in-depth, objective comparison of the experimentally determined bioactivities of Sanggenone C and Kuwanon G, offering researchers, scientists, and drug development professionals a comprehensive resource to inform future investigations.

Introduction to Sanggenone C and Kuwanon G

Sanggenone C and Kuwanon G are prenylated flavonoids, a class of compounds known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5][6][7] While sharing a common origin and belonging to the same chemical class, subtle structural differences between Sanggenone C and Kuwanon G lead to distinct pharmacological profiles. This guide will dissect these differences by comparing their performance in key biological assays.

Anticancer Activity: A Tale of Different Targets

Both Sanggenone C and Kuwanon G have demonstrated notable anticancer properties, albeit through different mechanisms and in various cancer models.[2][3][5][8][9][10][11][12][13][14]

Sanggenone C: Inducer of Apoptosis in Colon and Gastric Cancers

Sanggenone C has shown significant pro-apoptotic activity in colorectal and gastric cancer cells.[3][5][15] Research indicates that Sanggenone C can inhibit the proliferation of colon cancer cells (LoVo, SW480, and HT-29) in a dose- and time-dependent manner.[3][5] Its mechanism of action involves the induction of apoptosis by increasing intracellular reactive oxygen species (ROS) generation and inhibiting nitric oxide (NO) production.[3][5] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) expression, which in turn activates the mitochondrial apoptosis pathway, characterized by a decrease in Bcl-2 protein expression.[3][5] Furthermore, in vivo studies have confirmed the anti-growth and pro-apoptosis effects of Sanggenone C on xenograft colon tumors.[3][5] In gastric cancer cells, Sanggenone C inhibits proliferation and colony formation, induces cell cycle arrest, and promotes apoptosis by blocking the ERK signaling pathway and inducing mitochondrial dysfunction.[15]

Kuwanon G: A Promising Agent Against Cervical Cancer and Oral Pathogens

Kuwanon G has demonstrated potent antitumor effects, particularly against cervical cancer (HeLa) cells.[8][10] Its mechanism involves targeting the mitochondria and endoplasmic reticulum, leading to a significant increase in intracellular ROS levels, disruption of mitochondrial membrane potential, and cell cycle arrest, ultimately inducing apoptosis.[8][10] Notably, the anti-proliferative and pro-apoptotic effects of Kuwanon G on HeLa cells were reported to be superior to those of the conventional chemotherapy drugs paclitaxel and cisplatin in one study.[8] Beyond its anticancer effects, Kuwanon G also exhibits significant antibacterial activity against oral pathogens like Streptococcus mutans, suggesting its potential in oral health applications.[16]

Comparative Anticancer Activity Data
CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Sanggenone CHT-29Colon CancerNot explicitly stated, but effective at 10, 20, and 40 µM[3][5]
Sanggenone CAGSGastric CancerEffective at 6-10 µM[15]
Kuwanon GHeLaCervical CancerNot explicitly stated, but significant effects observed[8][10]
Kuwanon GStreptococcus mutans-8.0[16]

Anti-inflammatory and Anti-Allergic Activities

Both compounds possess significant anti-inflammatory properties, again acting through distinct molecular pathways.[4][17][18][19][20][21][22]

Sanggenone C: Targeting NF-κB and Calcineurin/NFAT2 Pathways

Sanggenone C exerts its anti-inflammatory effects by suppressing the activation of NF-κB, a key regulator of inflammation.[15] It has been shown to inhibit TNF-α-stimulated cell adhesion and decrease the expression of VCAM-1.[3] Additionally, Sanggenone C has protective effects against cardiac hypertrophy and fibrosis by suppressing the calcineurin/NFAT2 pathway.[15] It also demonstrates anti-inflammatory and antioxidant properties in the context of cerebral ischemia-reperfusion injury by regulating the RhoA-ROCK signaling pathway.[19]

Kuwanon G: A Modulator of Mast Cell and Keratinocyte Responses

Kuwanon G has been investigated for its anti-allergic and anti-inflammatory effects, particularly in the context of skin inflammation.[4][17][18] It has been shown to reduce the release of pro-inflammatory chemokines such as RANTES/CCL5, TARC/CCL17, and MDC/CCL22 in TNF-α and IFN-γ-stimulated HaCaT keratinocytes.[4][17][18] This is achieved by down-regulating the STAT1 and NF-κB p65 signaling pathways.[4][17][18] In mast cells, Kuwanon G inhibits histamine production and 5-lipoxygenase (5-LO) activation.[4][17][18] Furthermore, in a mouse model of asthma, Kuwanon G was found to decrease the levels of OVA-specific IgE and Th2 cytokines (IL-4, IL-5, and IL-13), and reduce inflammatory cell infiltration in the lungs.[23]

Other Notable Biological Activities

Beyond their anticancer and anti-inflammatory roles, Sanggenone C and Kuwanon G exhibit other important biological activities.

α-Glucosidase Inhibition: A Potential for Diabetes Management

A direct comparative study on the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, revealed that both compounds are effective inhibitors.[24][25][26][27] Kuwanon G, however, showed a slightly lower IC50 value, indicating a more potent inhibition.[24][25][26][27] This suggests a potential application for both compounds in the management of type 2 diabetes.[24][25][26][27]

CompoundTargetIC50 (mol/L)Reference
Sanggenone D (related to C)α-glucosidase4.51 x 10⁻⁵[24][25][26][27]
Kuwanon Gα-glucosidase3.83 x 10⁻⁵[24][25][26][27]
Inhibition of Bacterial β-Glucuronidase

In a study comparing their ability to inhibit bacterial β-glucuronidase, an enzyme implicated in drug toxicity, both Sanggenone C and Kuwanon G were found to be potent, broad-spectrum inhibitors.[28] This highlights their potential in mitigating the side effects of certain drugs.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HT-29, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Sanggenone C or Kuwanon G for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for Protein Expression
  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, iNOS, p-STAT1, p-NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

Sanggenone_C_Anticancer_Pathway Sanggenone_C Sanggenone C iNOS iNOS Expression Sanggenone_C->iNOS Inhibits ROS ROS Generation Sanggenone_C->ROS Increases Bcl2 Bcl-2 Sanggenone_C->Bcl2 Decreases NO Nitric Oxide (NO) iNOS->NO Produces Mitochondria Mitochondria ROS->Mitochondria Activates Pathway Apoptosis Apoptosis Mitochondria->Apoptosis Bcl2->Mitochondria Inhibits Kuwanon_G_Anti_inflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Keratinocyte TNFa_IFNy TNF-α / IFN-γ STAT1_NFkB STAT1 / NF-κB p65 Signaling TNFa_IFNy->STAT1_NFkB Chemokines RANTES, TARC, MDC (Pro-inflammatory Chemokines) STAT1_NFkB->Chemokines Upregulates Kuwanon_G Kuwanon G Kuwanon_G->STAT1_NFkB Down-regulates

Caption: Mechanism of Kuwanon G's anti-inflammatory action in keratinocytes.

Experimental_Workflow_Western_Blot step1 Step 1 Cell Lysis & Protein Quantification step2 Step 2 SDS-PAGE step1->step2 step3 Step 3 Protein Transfer (PVDF) step2->step3 step4 Step 4 Blocking step3->step4 step5 Step 5 Antibody Incubation (Primary & Secondary) step4->step5 step6 Step 6 Detection (ECL) step5->step6

Caption: A generalized workflow for Western Blot analysis.

Conclusion

Sanggenone C and Kuwanon G, while structurally similar, exhibit distinct and potent biological activities that warrant further investigation. Sanggenone C shows particular promise as an anticancer agent for colorectal and gastric cancers through its unique mechanism of modulating ROS and NO levels. Kuwanon G, on the other hand, displays a broader range of activities, including potent anti-inflammatory and anti-allergic effects, significant anticancer activity against cervical cancer, and antibacterial properties. The data presented in this guide, including comparative activity tables and detailed experimental protocols, is intended to serve as a valuable resource for researchers aiming to harness the therapeutic potential of these fascinating natural compounds. Further head-to-head studies under standardized conditions are crucial to fully elucidate their comparative efficacy and selectivity, paving the way for their potential clinical applications.

References

  • Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed Central. (n.d.). Retrieved February 10, 2026, from [Link]

  • Anti-Allergic and Anti-Inflammatory Effects of Kuwanon G and Morusin on MC/9 Mast Cells and HaCaT Keratinocytes. (2019). Molecules, 24(2), 265. [Link]

  • Kuwanon G | C40H36O11 | CID 5281667 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

  • Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway. (2017). Oncology Reports, 38(4), 2123–2131. [Link]

  • Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway. (2025). Nutrients, 17(9), 1539. [Link]

  • Anti-Allergic and Anti-Inflammatory Effects of Kuwanon G and Morusin on MC/9 Mast Cells and HaCaT Keratinocytes. (2019). Molecules, 24(2), 265. [Link]

  • (PDF) Anti-Allergic and Anti-Inflammatory Effects of Kuwanon G and Morusin on MC/9 Mast Cells and HaCaT Keratinocytes. (2019). Retrieved February 10, 2026, from [Link]

  • Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway. (2025). Odesa National University of Technology, 1(1). [Link]

  • Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling. (2020). Inflammation, 43(4), 1476–1487. [Link]

  • ANTI-INFLAMMATORY ACTIVITY OF MORUS (MULBERRY) SPECIES. (2026). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Prenylflavonoids sanggenon C and kuwanon G from mulberry (Morus alba L.) as potent broad-spectrum bacterial β-glucuronidase inhibitors Biological evaluation and molecular docking studies. (2018). Journal of Functional Foods, 48, 210-219. [Link]

  • Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. (2018). Molecules, 23(6), 1418. [Link]

  • (PDF) Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway. (2025). Retrieved February 10, 2026, from [Link]

  • Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells. (2021). Molecules, 26(24), 7642. [Link]

  • Effect of Kuwanon G isolated from the root bark of Morus alba on ovalbumin-induced allergic response in a mouse model of asthma. (2018). Journal of Ethnopharmacology, 224, 476-482. [Link]

  • Chemical structure of sanggenon C. (n.d.). Retrieved February 10, 2026, from [Link]

  • Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction. (2022). International Journal of Molecular Sciences, 23(20), 12599. [Link]

  • Modulatory Effects of the Kuwanon-Rich Fraction from Mulberry Root Bark on the Renin–Angiotensin System. (2024). Molecules, 29(10), 2315. [Link]

  • Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum. (2024). International Journal of Molecular Sciences, 25(15), 8293. [Link]

  • Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration. (2024). European Journal of Pharmaceutics and Biopharmaceutics, 199, 114848. [Link]

  • Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum. (2024). International Journal of Molecular Sciences, 25(15), 8293. [Link]

  • Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum. (2024). International Journal of Molecular Sciences, 25(15), 8293. [Link]

  • The anti-cancer bioactive compounds demonstrate anti-cancer activity by... (n.d.). Retrieved February 10, 2026, from [Link]

  • Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway. (2025). Nutrients, 17(9), 1539. [Link]

  • Kuwanon G: An antibacterial agent from the root bark of Morus alba against oral pathogens. (2001). Journal of Ethnopharmacology, 74(2), 151-155. [Link]

  • Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells. (2021). Molecules, 26(24), 7642. [Link]

  • Anti-Inflammatory, Antithrombotic and Antioxidant Efficacy and Synergy of a High-Dose Vitamin C Supplement Enriched with a Low Dose of Bioflavonoids; In Vitro Assessment and In Vivo Evaluation Through a Clinical Study in Healthy Subjects. (2023). Antioxidants, 12(3), 666. [Link]

  • Anticancer Activity of Natural Products and Related Compounds. (2023). International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction. (2022). International Journal of Molecular Sciences, 23(20), 12599. [Link]

  • Research Advances on Anti-Cancer Natural Products. (2020). Frontiers in Oncology, 10, 1378. [Link]

  • An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2021). Molecules, 26(16), 4789. [Link]

Sources

A Researcher's Guide to Comparative Analysis of Flavonoids in Morus alba Root Bark

Author: BenchChem Technical Support Team. Date: February 2026

For centuries, the root bark of Morus alba L. (white mulberry) has been a cornerstone of traditional medicine, particularly in Asia. Modern phytochemical research has identified flavonoids as key bioactive constituents responsible for its therapeutic properties, including antioxidant, anti-inflammatory, and antidiabetic effects.[1][2] For researchers and drug development professionals, a nuanced understanding of the flavonoid profile within the root bark is paramount. This guide provides a comparative analysis of methodologies to extract and quantify these valuable compounds, grounded in experimental data and established scientific principles.

The root bark of Morus alba is a rich source of phenolic compounds, particularly prenylated flavonoids, which are less common in other parts of the plant.[3][4] Notable flavonoids identified in the root bark include morusin, kuwanon G, sanggenon C, and oxyresveratrol.[3][4] The unique composition of flavonoids in the root bark underscores the importance of selecting appropriate extraction and analytical techniques to accurately characterize and quantify these compounds.

I. Comparative Analysis of Extraction Methodologies

The choice of extraction solvent and method significantly impacts the yield and profile of flavonoids obtained from Morus alba root bark. The principle behind solvent extraction is to use a solvent that has a similar polarity to the target compounds, thereby maximizing their solubility and subsequent extraction.

Solvent Selection: A Critical Determinant of Flavonoid Yield

Ethanol, methanol, and water are common solvents for flavonoid extraction. Studies have shown that hydroalcoholic solutions, particularly 80% ethanol, are often superior for extracting flavonoids from Morus alba root bark compared to water alone.[5][6][7] This is because the addition of ethanol to water reduces the polarity of the solvent, making it more effective at dissolving the less polar flavonoid aglycones and prenylated flavonoids prevalent in the root bark.

One comparative study demonstrated that the total flavonoid content (TFC) in 80% ethanol extracts of Morus alba roots was significantly higher than in water extracts.[7] Another study investigating the effect of ethanol concentration and temperature found that while 100% ethanol at room temperature yielded high polyphenol and flavonoid content, a 30% ethanol solution at 100°C showed the highest antioxidant activity, suggesting that different conditions may favor the extraction of different bioactive compounds.[8]

Table 1: Comparison of Total Flavonoid Content (TFC) in Morus alba Root Extracts with Different Solvents

SolventTFC (mg QE/g DW extract)Reference
80% Ethanol1356.67 ± 336.06[7]
Water476.67 ± 63.51[7]

QE: Quercetin Equivalents; DW: Dry Weight

Enhancing Extraction Efficiency: The Role of Advanced Techniques

Beyond solvent selection, the extraction technique plays a crucial role. Traditional methods like maceration can be time-consuming and less efficient. Modern techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer significant advantages.

Ultrasonic-Assisted Extraction (UAE) utilizes sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, facilitating the release of intracellular contents and enhancing mass transfer.[9] This method is known for its efficiency, reduced extraction time, and lower solvent consumption.[9][10] Studies on other plant materials have shown that UAE can significantly increase flavonoid yields compared to conventional methods.[11][12]

Key Parameters for UAE Optimization:

  • Solvent to Solid Ratio: A higher ratio generally improves extraction until a plateau is reached.[9]

  • Ultrasonic Power: Increasing power can enhance extraction, but excessive power may degrade thermolabile compounds.[12]

  • Extraction Time: Typically, a rapid initial extraction is followed by a slower phase.[9]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to flavonoid degradation.[13]

II. Comparative Analysis of Analytical Techniques

Once extracted, the flavonoid composition of Morus alba root bark needs to be qualitatively and quantitatively analyzed. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and reliable method for separating and quantifying flavonoids.[14][15] It involves a stationary phase (typically a C18 column), a mobile phase (a mixture of solvents like acetonitrile or methanol and acidified water), and a diode array detector that measures the absorbance of the eluting compounds over a range of wavelengths.[16][17] Flavonoids exhibit characteristic UV-Vis absorption spectra, with two main absorption bands: Band I (300-400 nm) and Band II (240-285 nm).[16] Monitoring at specific wavelengths, such as 280 nm for flavanones and 360 nm for flavonols, allows for their selective detection and quantification.[16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For a more comprehensive and definitive identification of flavonoids, especially novel or unknown compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[18] LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This technique provides information on the molecular weight and fragmentation pattern of each compound, enabling its structural elucidation.[18] A study utilizing HPLC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) successfully identified 43 flavonoids in Morus alba root extracts.[18]

Table 2: Comparison of Analytical Techniques for Flavonoid Analysis

TechniquePrincipleAdvantagesDisadvantages
HPLC-DAD Separation based on polarity, detection by UV-Vis absorbance.Robust, reproducible, good for quantification of known compounds.[14][19]Limited structural information, lower sensitivity for some compounds.
LC-MS Separation by polarity, detection by mass-to-charge ratio.High sensitivity, provides molecular weight and structural information, excellent for identification of unknown compounds.[18]Higher cost, more complex data analysis.

III. Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following are detailed, step-by-step methodologies for the extraction and analysis of flavonoids from Morus alba root bark, synthesized from established practices in the field.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Flavonoids

This protocol is designed for optimal extraction of a broad range of flavonoids from Morus alba root bark.

1. Sample Preparation:

  • Air-dry the Morus alba root bark at room temperature until a constant weight is achieved.
  • Grind the dried root bark into a fine powder (approximately 40-60 mesh) using a laboratory mill.

2. Extraction Procedure:

  • Accurately weigh 1.0 g of the powdered root bark and place it in a 50 mL conical flask.
  • Add 20 mL of 80% aqueous ethanol to the flask.
  • Place the flask in an ultrasonic bath.
  • Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.[17]
  • After sonication, filter the extract through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process on the residue one more time to ensure complete extraction.
  • Combine the filtrates and evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
  • Reconstitute the dried extract in 5 mL of methanol for HPLC analysis.
  • Filter the reconstituted extract through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: HPLC-DAD Analysis of Flavonoids

This protocol provides a reliable method for the separation and quantification of major flavonoids in the Morus alba root bark extract.

1. Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase:
  • Solvent A: 0.1% formic acid in water.[16][17]
  • Solvent B: Acetonitrile.[16][17]
  • Gradient Elution: A typical gradient would be: 0-5 min, 10-20% B; 5-25 min, 20-50% B; 25-30 min, 50-100% B; 30-35 min, 100% B; followed by a return to initial conditions and equilibration.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: Diode array detector monitoring at 280 nm and 360 nm, with full spectra recorded from 200-400 nm.[16]

2. Quantification:

  • Prepare standard solutions of known flavonoid markers (e.g., morusin, kuwanon G, quercetin, rutin) at various concentrations in methanol.
  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared Morus alba root bark extract.
  • Identify the flavonoids in the extract by comparing their retention times and UV spectra with those of the standards.
  • Quantify the identified flavonoids by using the regression equation from the calibration curve.

IV. Visualization of Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.

Flavonoid_Extraction_Workflow Start Morus alba Root Bark Grinding Grinding to Fine Powder Start->Grinding Extraction Ultrasonic-Assisted Extraction (80% Ethanol, 50°C, 30 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Final_Extract Flavonoid Extract for Analysis Reconstitution->Final_Extract HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD System cluster_analysis Data Analysis Extract Prepared Flavonoid Extract Injection Autosampler Injection (10 µL) Extract->Injection Standards Flavonoid Standard Solutions Standards->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection Diode Array Detection (280 nm & 360 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Identification & Quantification (vs. Standards) Chromatogram->Quantification Result Flavonoid Profile & Concentration Quantification->Result

Caption: Workflow for the HPLC-DAD Analysis of Flavonoids.

V. Conclusion

The comparative analysis of flavonoids in Morus alba root bark requires a systematic approach, from the selection of an appropriate extraction method to the use of a robust analytical technique. The evidence from multiple studies strongly suggests that ultrasonic-assisted extraction with 80% ethanol is a highly efficient method for obtaining a high yield of flavonoids. For analysis, HPLC-DAD provides a reliable and accessible method for quantification, while LC-MS is invaluable for the comprehensive identification of the complex flavonoid profile. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize the flavonoid composition of Morus alba root bark, paving the way for further pharmacological investigation and potential drug development.

References

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Safety Operating Guide

Navigating the Handling of Sanggenone C: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of novel bioactive compounds, ensuring personal safety is paramount. Sanggenone C, a flavonoid with promising antioxidant, anti-inflammatory, and antitumor properties, presents a unique set of handling challenges.[1][2] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) when working with this potent natural product. Our aim is to build a foundation of trust by delivering value that extends beyond the product itself, empowering you to conduct your research with confidence and security.

Understanding the Compound: Sanggenone C

Core Principles of Protection: A Risk-Based Approach

The selection of PPE should not be a one-size-fits-all approach. Instead, it must be tailored to the specific task and the potential for exposure. The fundamental principle is to create a barrier between you and the hazardous substance.[12] This guide adopts a risk-based methodology to help you determine the appropriate level of protection for various laboratory operations involving Sanggenone C.

Essential Personal Protective Equipment for Sanggenone C

The following sections detail the minimum recommended PPE for handling Sanggenone C in a laboratory setting. It is crucial to remember that a site-specific risk assessment should always be conducted to determine if additional or more stringent protective measures are required.

Respiratory Protection: Guarding Against Inhalation

As Sanggenone C is typically handled as a powder, the risk of inhaling fine particulates is a primary concern.[13][14]

  • For low-dust activities (e.g., weighing small quantities in a ventilated enclosure): A NIOSH-approved N95 respirator is the minimum requirement. These respirators are designed to filter at least 95% of airborne particles.

  • For activities with a higher potential for dust generation (e.g., scooping, mixing, or sonicating): A half-mask or full-facepiece air-purifying respirator (APR) with P100 filters should be used. P100 filters provide the highest level of particulate filtration.

  • In situations with high concentrations of airborne powder or in poorly ventilated areas: A powered air-purifying respirator (PAPR) is recommended. PAPRs provide a constant flow of filtered air, reducing breathing resistance and offering a higher level of protection.

Causality: The fine particulate nature of powdered compounds like Sanggenone C allows them to become easily airborne. Inhalation can lead to respiratory irritation and potential systemic effects due to the compound's bioactivity. The choice of respirator is directly linked to the anticipated concentration of airborne particles.

Eye and Face Protection: Shielding from Splashes and Particles

Protecting your eyes and face from Sanggenone C dust and potential splashes of solutions is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all activities involving Sanggenone C.

  • Enhanced Protection: When there is a risk of splashes or significant dust generation, chemical splash goggles are required. Goggles provide a complete seal around the eyes.

  • Maximum Protection: For procedures with a high risk of splashes or explosions, a face shield should be worn in conjunction with safety goggles.[15]

Causality: The eyes are a sensitive route of exposure. Contact with chemical dust can cause irritation, and splashes of solutions containing Sanggenone C could lead to absorption. A multi-layered approach to eye and face protection ensures comprehensive safeguarding.

Hand Protection: Preventing Dermal Contact

Your hands are the most likely part of your body to come into direct contact with Sanggenone C.[13]

  • Glove Selection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling solid Sanggenone C and for short-term contact with solutions. It is essential to consult the glove manufacturer's compatibility chart for specific solvents if you are preparing solutions.

  • Double Gloving: For tasks with a higher risk of contamination, such as handling larger quantities or during cleaning of spills, double gloving is recommended. This provides an additional layer of protection in case the outer glove is compromised.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. Never reuse disposable gloves.[15]

Causality: Dermal absorption is a potential route of exposure for many bioactive compounds. Intact skin provides a barrier, but this can be compromised by solvents or prolonged contact. The use of appropriate gloves is a critical measure to prevent skin contact and subsequent systemic absorption.

Protective Clothing: A Barrier for the Body

Protective clothing shields your skin and personal clothing from contamination.

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat is the minimum requirement.

  • Coveralls: For procedures with a high likelihood of generating dust or splashes, disposable coveralls (e.g., Tyvek) should be worn over personal clothing.

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings.[16]

Causality: Contaminated clothing can be a source of prolonged exposure. Protective garments prevent the transfer of Sanggenone C to your skin and personal attire, which could otherwise be taken outside the laboratory environment.

Summary of PPE Recommendations

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionProtective Clothing
Weighing (in a ventilated enclosure) N95 RespiratorSafety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLaboratory Coat
Solution Preparation N95 Respirator (if dusty)Chemical Splash GogglesSingle Pair of Nitrile GlovesLaboratory Coat
Handling Stock Solutions None (if in a fume hood)Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLaboratory Coat
Cell Culture/In Vitro Assays None (if in a biosafety cabinet)Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLaboratory Coat
Large-Scale Powder Handling Half-mask APR with P100 filters or PAPRFace Shield and GogglesDouble Pair of Nitrile GlovesDisposable Coveralls
Spill Cleanup Half-mask APR with P100 filters or PAPRFace Shield and GogglesDouble Pair of Nitrile GlovesDisposable Coveralls

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is contingent on its proper use. Follow a strict sequence for putting on (donning) and taking off (doffing) your protective gear to prevent cross-contamination.

Donning Sequence:
  • Protective Clothing: Gown or coveralls first.

  • Respirator: If required.

  • Eye and Face Protection: Goggles and/or face shield.

  • Gloves: Don last. If double gloving, don the inner pair, then the outer pair.

Doffing Sequence (to minimize contamination):
  • Gloves: Remove the outer pair first (if double gloved). Then remove the inner pair.

  • Protective Clothing: Remove gown or coveralls.

  • Eye and Face Protection: Remove from the back of the head.

  • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[17]

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Action start Identify Task Involving Sanggenone C assess_dust Potential for Dust Generation? start->assess_dust assess_splash Potential for Splash? assess_dust->assess_splash Yes assess_dust->assess_splash No resp_low N95 Respirator assess_dust->resp_low Low resp_high APR with P100 Filters or PAPR assess_dust->resp_high High clothing_low Lab Coat assess_dust->clothing_low Low clothing_high Coveralls assess_dust->clothing_high High eye_low Safety Glasses assess_splash->eye_low Low eye_high Goggles & Face Shield assess_splash->eye_high High gloves_low Single Nitrile Gloves assess_splash->gloves_low Low gloves_high Double Nitrile Gloves assess_splash->gloves_high High proceed Proceed with Task resp_low->proceed resp_high->proceed eye_low->proceed eye_high->proceed gloves_low->proceed gloves_high->proceed clothing_low->proceed clothing_high->proceed

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

Decontamination and Disposal

Proper disposal of contaminated PPE and materials is a critical final step in ensuring laboratory safety.

  • Solid Waste: All disposable PPE (gloves, coveralls, respirators) and any materials used to clean up spills of Sanggenone C should be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: Solutions containing Sanggenone C should be disposed of in accordance with your institution's hazardous chemical waste procedures. Never pour chemical waste down the drain.[16][18]

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution will depend on the solvents used. Consult your institution's safety officer for guidance.

By adhering to these guidelines, you can create a safe working environment for the handling and investigation of Sanggenone C. This proactive approach to safety not only protects you and your colleagues but also ensures the integrity of your research.

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  • Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory. (n.d.). Purdue University. Retrieved from [Link]

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  • Garlic mustard as an invasive species. (n.d.). Wikipedia. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.